CVI-LM001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H25NO5S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
[(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl] benzenesulfonate |
InChI |
InChI=1S/C25H25NO5S/c1-29-19-9-10-21-18(14-19)12-13-26-16-22-17(15-23(21)26)8-11-24(30-2)25(22)31-32(27,28)20-6-4-3-5-7-20/h3-11,14,23H,12-13,15-16H2,1-2H3/t23-/m1/s1 |
Clé InChI |
VMEXZUKCHMJHJC-HSZRJFAPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
CVI-LM001: A Novel Oral PCSK9 Modulator for Hypercholesterolemia - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypercholesterolemia is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD). The reduction of low-density lipoprotein cholesterol (LDL-C) is a cornerstone of ASCVD prevention and treatment. Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a key regulator of LDL-C levels by promoting the degradation of the LDL receptor (LDLR). CVI-LM001 is a first-in-class, orally administered small molecule modulator of PCSK9 under development by CVI Pharmaceuticals for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the mechanism of action, preclinical, and early clinical data for this compound.
Core Mechanism of Action
This compound exerts its lipid-lowering effects through a unique dual mechanism of action primarily centered on the regulation of PCSK9 and LDLR, with additional effects on hepatic lipid metabolism.
1.1. Modulation of the PCSK9/LDLR Pathway
This compound upregulates the expression of hepatic LDLR, the primary receptor responsible for clearing circulating LDL-C from the bloodstream.[1][2][3] This is achieved through a two-pronged approach:
-
Inhibition of PCSK9 Transcription: this compound reduces the gene expression of PCSK9.[1][2][3] By inhibiting the transcription of the PCSK9 gene, this compound decreases the synthesis of PCSK9 protein, a key negative regulator of LDLR.
-
Prevention of LDLR mRNA Degradation: this compound also acts to prevent the degradation of LDLR messenger RNA (mRNA).[3] This leads to increased translation of LDLR protein, further enhancing the population of LDL receptors on the surface of hepatocytes.
The net effect of this dual action is a significant increase in hepatic LDLR levels, leading to enhanced clearance of LDL-C from the circulation.[1][2][3]
1.2. Activation of Hepatic Adenosine Monophosphate-Activated Protein Kinase (AMPK)
In addition to its effects on the PCSK9/LDLR pathway, this compound activates hepatic AMPK, a central regulator of cellular energy homeostasis.[1][3] Activation of AMPK in the liver leads to:
-
Reduced Hepatic Fat Synthesis: AMPK phosphorylation and inactivation of key enzymes involved in fatty acid and cholesterol synthesis.
-
Increased Fatty Acid Oxidation: AMPK activation stimulates the breakdown of fatty acids for energy production.
This secondary mechanism of action suggests a potential therapeutic benefit of this compound in conditions characterized by hepatic steatosis, such as NAFLD and nonalcoholic steatohepatitis (NASH).[1][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its preclinical and clinical evaluation.
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: this compound Drug Development and Clinical Trial Workflow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in Hyperlipidemic Hamsters
| Parameter | Vehicle Control | This compound (40 mg/kg) | This compound (80 mg/kg) | This compound (160 mg/kg) |
| Liver LDLR Protein Levels | Baseline | - | - | Up to 3.5-fold increase |
| Circulating PCSK9 Levels | 100% | - | - | ~10% of control |
| Serum LDL-C | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Serum Total Cholesterol (TC) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Serum Triglycerides (TG) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Data from a 4-week study in hyperlipidemic hamsters.[1][2][3] |
Table 2: Phase 1a Clinical Trial in Healthy Volunteers
| Parameter | Baseline | This compound (300 mg, QD for 10 days) |
| Serum PCSK9 Levels | 100% | -36.4% (p<0.001) |
| Double-blind, randomized, multiple ascending-dose study.[1][2][4] |
Table 3: Phase 1b Proof-of-Mechanism Study in Hypercholesterolemic Subjects
| Parameter | Placebo | This compound (200 mg, QD for 28 days) | This compound (300 mg, QD for 28 days) |
| Serum LDL-C | No significant change | Trend in reduction | -26.3% (p<0.01) |
| Serum Total Cholesterol (TC) | No significant change | Trend in reduction | -20.1% (p<0.01) |
| Serum Apolipoprotein B (Apo B) | No significant change | - | -17.4% (p=0.01) |
| Serum PCSK9 Levels | No significant change | - | -39.2% (p<0.05) |
| Randomized, double-blind, placebo-controlled study in subjects with LDL-C ≥ 3.2 mM and ≤ 4.88 mM.[1][2][5] |
Experimental Protocols
4.1. Preclinical Hyperlipidemic Hamster Model
-
Animal Model: Male golden Syrian hamsters are rendered hyperlipidemic through a high-fat, high-cholesterol diet.
-
Treatment: this compound is administered orally, once daily (QD), at doses of 40, 80, and 160 mg/kg for 4 weeks.[1][2][3] A vehicle control group is included.
-
Sample Collection: Blood and liver tissue samples are collected at the end of the treatment period.
-
Biochemical Analysis: Serum levels of LDL-C, TC, and TG are measured using standard enzymatic assays. Circulating PCSK9 levels are quantified by methods such as immunoprecipitation followed by Western blotting or ELISA.[1]
-
Protein Expression Analysis: Liver LDLR protein levels are determined by Western blotting of liver lysates.
4.2. Phase 1a Clinical Trial in Healthy Volunteers
-
Study Design: A randomized, double-blind, single and multiple ascending dose study.[1][4]
-
Participants: Healthy male and female volunteers (18-45 years) with normal lipid levels.[1]
-
Intervention: Subjects receive single ascending doses (100-800 mg) or multiple ascending doses (100, 200, or 300 mg) of this compound or placebo, once daily for 10 days.[1][4]
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound and to measure serum PCSK9 levels.
4.3. Phase 1b Proof-of-Mechanism Study in Hypercholesterolemic Subjects
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1][5]
-
Participants: Male and female subjects (18-65 years) with hypercholesterolemia (LDL-C ≥ 3.2 mM and ≤ 4.88 mM).[1][5]
-
Intervention: Subjects receive 200 mg (n=10) or 300 mg (n=11) of this compound, or placebo (n=11), once daily for 28 days.[1][5]
-
Efficacy and Safety Assessments: Blood samples are collected to measure serum levels of LDL-C, TC, Apo B, and PCSK9. Safety and tolerability are monitored throughout the study.
Safety and Pharmacokinetics
Across Phase 1 studies involving 105 healthy volunteers and 33 hyperlipidemic subjects, this compound demonstrated a benign safety profile and was well-tolerated.[1][2] No serious adverse events were reported.[4]
Pharmacokinetic data from these studies support a once-daily dosing regimen.[4] Peak plasma concentrations of this compound occurred approximately 1-1.5 hours post-dose.[1][2] The mean half-life ranged from 32 to 45 hours after a single dose and 62 to 68 hours following multiple doses.[1][2]
Conclusion
This compound is a promising oral, first-in-class PCSK9 modulator with a novel dual mechanism of action that effectively lowers LDL-C by increasing hepatic LDLR expression. Preclinical and early clinical data have demonstrated its potential as a new therapeutic option for the management of hypercholesterolemia. Its oral route of administration offers a significant advantage over the injectable monoclonal antibody therapies that currently target PCSK9. Further clinical development, including ongoing Phase 2 trials, will be crucial in establishing the long-term efficacy and safety of this compound in a broader patient population.[3][6]
References
CVI-LM001: A Novel Oral PCSK9 Modulator for Hypercholesterolemia and NAFLD - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVI-LM001 is a first-in-class, orally available small molecule designed to modulate proprotein convertase subtilisin/kexin type 9 (PCSK9) for the treatment of hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).[1] Developed by CVI Pharmaceuticals, this compound has demonstrated significant efficacy in both preclinical and clinical settings, offering a promising new therapeutic option for patients with unmet medical needs in lipid management and liver diseases.[2][3] This technical guide provides a comprehensive overview of the core data and methodologies associated with the development of this compound.
Core Mechanism of Action
This compound employs a unique dual mechanism of action to achieve its therapeutic effects on lipid metabolism and hepatic steatosis.[2][4]
-
PCSK9 Modulation : this compound inhibits the transcription of the PCSK9 gene and prevents the degradation of low-density lipoprotein receptor (LDLR) mRNA.[2] This leads to a reduction in circulating PCSK9 levels and a subsequent increase in the expression of LDLR on the surface of hepatocytes. Enhanced LDLR activity accelerates the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2]
-
AMPK Activation : The compound also activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2] AMPK activation inhibits pathways of hepatic fat synthesis and promotes fatty acid oxidation, thereby reducing liver fat accumulation.[1]
These synergistic actions position this compound as a promising agent for addressing both hypercholesterolemia and NAFLD/NASH.[2]
Data Presentation
Preclinical Efficacy
Preclinical studies in hamster models of hyperlipidemia and non-alcoholic steatohepatitis (NASH) have demonstrated the potent lipid-lowering and anti-steatotic effects of this compound.
Table 1: Effects of this compound in a Hyperlipidemic Hamster Model (4-week treatment) [1][2]
| Parameter | 40 mg/kg | 80 mg/kg | 160 mg/kg |
| Liver LDLR Protein Levels | Dose-dependent increase | - | Up to 3.5-fold increase |
| Circulating PCSK9 Levels | Dose-dependent decrease | - | Reduced to 10% of control |
| Serum LDL-C | Significant Reduction | Significant Reduction | Significant Reduction |
| Total Cholesterol (TC) | Significant Reduction | Significant Reduction | Significant Reduction |
| Triglycerides (TG) | Significant Reduction | Significant Reduction | Significant Reduction |
Table 2: Effects of this compound in a High-Fat High-Cholesterol Diet (HFHCD)-Fed Hamster Model (4-week treatment) [5]
| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg |
| Serum LDL-C Reduction | - | -37% | Dose-dependent reduction |
| TC Reduction | - | -39% | Dose-dependent reduction |
| TG Reduction | - | -40% | Dose-dependent reduction |
Table 3: Effects of this compound in a Diet-Induced NASH Hamster Model (5-week treatment) [1][5]
| Parameter | 100 mg/kg |
| Total NASH Score | Improved |
| Hepatic Ballooning | Substantial Reductions |
Clinical Efficacy and Safety
This compound has been evaluated in Phase I and Phase II clinical trials, demonstrating a favorable safety profile and significant efficacy in reducing atherogenic lipids.
Table 4: Phase I Study in Healthy Volunteers (10-day treatment) [1][6]
| Parameter | 300 mg daily dose |
| Serum PCSK9 Reduction from Baseline | -36.4% |
Table 5: Phase Ib Proof-of-Mechanism Study in Subjects with Elevated LDL-C (28-day treatment) [1][6]
| Parameter | 300 mg daily dose vs. Placebo |
| Serum LDL-C Reduction | -26.3% |
| TC Reduction | -20.1% |
| Apo B Reduction | -17.4% |
| Serum PCSK9 Reduction | -39.2% |
Table 6: Pharmacokinetic Profile of this compound [4][7]
| Parameter | Value |
| Time to Peak Concentration (Tmax) | ~1-1.5 hours |
| Mean Half-life (Single Dosing) | 32 to 45 hours |
| Mean Half-life (Multiple Dosing) | 62 to 68 hours |
Experimental Protocols
Preclinical Studies in Hamster Models
-
Hyperlipidemic Hamster Model :
-
Animal Model : Golden Syrian hamsters are rendered hyperlipidemic by feeding a high-fat and high-cholesterol diet (HFHCD).[2]
-
Drug Administration : this compound is administered once daily via oral gavage for 4 weeks at doses of 40, 80, and 160 mg/kg.[2]
-
Biomarker Analysis : Serum lipids (TC, LDL-C, TG) are measured. Liver tissue is analyzed for LDLR protein levels, and circulating PCSK9 levels are quantified.[2]
-
-
Diet-Induced NASH Hamster Model :
-
Animal Model : Hamsters are fed a diet that induces non-alcoholic steatohepatitis.[1]
-
Drug Administration : this compound is administered orally once daily for 5 weeks at a dose of 100 mg/kg.[5]
-
Histopathological Analysis : Liver tissue is examined for inflammation, ballooning, and fibrosis to determine the total NASH score.[1]
-
Clinical Trials
-
Phase I Studies :
-
Phase Ib Proof-of-Mechanism Study :
-
Design : Randomized, double-blind, placebo-controlled trial.[8]
-
Population : Subjects with elevated LDL-C (≥ 3.2 mM and ≤ 4.88 mM).[8]
-
Intervention : this compound (200 mg or 300 mg) or placebo once daily for 28 days.[8]
-
Endpoints : Change in serum LDL-C, TC, ApoB, and PCSK9 levels from baseline compared to placebo.[8]
-
-
Phase II Proof-of-Concept Study (NCT04438096) :
-
Design : A randomized, double-blind, parallel-group, placebo-controlled, multicenter study.[4]
-
Population : Drug-naive subjects with elevated LDL cholesterol.[4]
-
Intervention : A 4-week single-blind placebo run-in period, followed by randomization to this compound (100 mg, 200 mg, or 300 mg once daily) or placebo for 12 weeks.[4]
-
Primary Endpoint : Efficacy and safety versus placebo.[4]
-
Exclusion Criteria : Fasting TG ≥3.99 mmol/L, history of significant cardiovascular, renal, pulmonary, and liver diseases, and a history of diabetes.[4]
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Dual mechanism of action of this compound.
Experimental Workflows
Caption: Preclinical experimental workflow.
Caption: Phase II clinical trial workflow.
References
- 1. Anti-LDLR Antibodies | Invitrogen [thermofisher.com]
- 2. LC/MS lipid profiling from human serum: a new method for global lipid extraction | Semantic Scholar [semanticscholar.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. crd.york.ac.uk [crd.york.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Delineation of molecular pathways that regulate hepatic PCSK9 and LDL receptor expression during fasting in normolipidemic hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
CVI-LM001: A Novel Oral Modulator of LDL Receptor Degradation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of CVI-LM001, a first-in-class, orally available small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This compound effectively lowers low-density lipoprotein cholesterol (LDL-C) by increasing the abundance of LDL receptors (LDLR) on the surface of hepatocytes. This is achieved through a dual mechanism: the inhibition of PCSK9 gene expression and the prevention of LDLR mRNA degradation. This guide will detail the preclinical and clinical evidence supporting this compound's effect on the LDLR degradation pathway, present quantitative data in structured tables, provide detailed experimental methodologies for key assays, and illustrate the relevant biological pathways and experimental workflows using diagrams.
Introduction to LDL Receptor Degradation and the Role of PCSK9
The LDL receptor plays a critical role in cholesterol homeostasis by clearing circulating LDL-C from the bloodstream.[1][2] The number of LDLRs on the surface of liver cells is a primary determinant of plasma LDL-C levels. PCSK9 is a secreted protein that binds to the LDLR on the cell surface, promoting its internalization and degradation in lysosomes, thereby preventing the receptor from recycling back to the cell surface.[1][2][3] This process reduces the number of available LDLRs to clear LDL-C, leading to elevated plasma LDL-C levels. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease (ASCVD).[4]
This compound is a novel, orally administered small molecule designed to modulate the PCSK9/LDLR pathway.[5] Unlike monoclonal antibody inhibitors of PCSK9 that bind to the circulating protein, this compound acts intracellularly to reduce the production of PCSK9.[4][5]
Mechanism of Action of this compound
This compound has a unique dual mechanism of action to increase LDLR abundance.[5][6] It has been shown to reduce PCSK9 gene expression and increase LDLR abundance through both PCSK9-dependent and independent mechanisms in hepatocytes.[4][5] The primary mechanisms are:
-
Inhibition of PCSK9 Transcription: this compound reduces the transcription of the PCSK9 gene, leading to lower levels of PCSK9 mRNA and subsequently, reduced synthesis and secretion of the PCSK9 protein.[6][7]
-
Prevention of LDLR mRNA Degradation: In addition to its effects on PCSK9, this compound is reported to prevent the degradation of LDLR mRNA.[6] This leads to increased translation of the LDLR protein, further contributing to a higher density of LDL receptors on the hepatocyte surface.
This dual action results in a significant increase in hepatic LDLR protein levels, enhanced clearance of LDL-C from the circulation, and a subsequent reduction in plasma LDL-C levels.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters[5][8]
| Parameter | 40 mg/kg | 80 mg/kg | 160 mg/kg | Vehicle Control | Duration |
| Liver LDLR Protein Levels | Dose-dependent increase | up to 3.5-fold | up to 3.5-fold | Baseline | 4 weeks |
| Circulating PCSK9 Levels | Dose-dependent decrease | down to 10% of control | down to 10% of control | Baseline | 4 weeks |
| Serum LDL-C | Significant reduction | Significant reduction | Significant reduction | Baseline | 4 weeks |
| Serum Total Cholesterol (TC) | Significant reduction | Significant reduction | Significant reduction | Baseline | 4 weeks |
| Serum Triglycerides (TG) | Significant reduction | Significant reduction | Significant reduction | Baseline | 4 weeks |
Table 2: Phase 1a Clinical Trial Results in Healthy Volunteers[5]
| Parameter | This compound (300 mg, QD) | Baseline | Duration | p-value |
| Serum PCSK9 Levels | -36.4% | 100% | 10 days | <0.001 |
Table 3: Phase 1b Proof-of-Mechanism Study in Subjects with Elevated LDL-C[5][8]
| Parameter | This compound (300 mg, QD) | Placebo | Duration | p-value |
| Serum LDL-C | -26.3% | No significant change | 28 days | <0.01 |
| Serum Total Cholesterol (TC) | -20.1% | No significant change | 28 days | <0.01 |
| Apolipoprotein B (ApoB) | -17.4% | No significant change | 28 days | p=0.01 |
| Serum PCSK9 Levels | -39.2% | No significant change | 28 days | <0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard and widely accepted protocols in the field.
Hyperlipidemic Hamster Model
-
Animal Model: Male Golden Syrian hamsters are typically used.[5]
-
Diet-Induced Hyperlipidemia: Animals are fed a high-fat, high-cholesterol diet for a specified period (e.g., 4 weeks) to induce hyperlipidemia.[8] A common diet composition is standard chow supplemented with cholesterol and a high-fat source like butter or coconut oil.
-
Drug Administration: this compound is administered orally, once daily (QD), at various doses. A vehicle control group receives the formulation excipients without the active compound.[5]
-
Sample Collection: At the end of the treatment period, blood samples are collected for lipid and PCSK9 analysis. Liver tissue is harvested for protein and mRNA analysis.
Western Blotting for LDLR Protein Levels
-
Tissue Preparation: Liver tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the LDL receptor.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading across lanes.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. LDLR protein levels are normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Total RNA is isolated from liver tissue or cultured hepatocytes using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture contains the cDNA template, gene-specific primers for PCSK9 and LDLR, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to a stable housekeeping gene (e.g., GAPDH or ACTB).
ELISA for Circulating PCSK9 Levels
-
Sample Preparation: Blood is collected and processed to obtain serum or plasma.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify PCSK9 levels.
-
A microplate is coated with a capture antibody specific for PCSK9.
-
The serum or plasma samples and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is added, which is converted by the enzyme to a colored product.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader. A standard curve is generated using known concentrations of PCSK9, and the concentration of PCSK9 in the samples is determined by interpolation from the standard curve.
Phase 1a and 1b Clinical Trial Design
-
Study Design: The clinical trials were randomized, double-blind, and placebo-controlled.
-
Phase 1a: This phase involved single and multiple ascending doses in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[9]
-
Phase 1b (Proof-of-Mechanism): This phase was conducted in subjects with elevated LDL-C to evaluate the efficacy of this compound in lowering LDL-C and other lipid parameters.[9]
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary/Exploratory: Pharmacokinetics, and pharmacodynamic markers including changes in serum LDL-C, total cholesterol, ApoB, and PCSK9 levels from baseline.
-
-
Lipid Measurement: Serum lipid levels (LDL-C, TC, TG) and ApoB are measured at baseline and at specified time points throughout the study using standard automated laboratory methods.
Conclusion
This compound is a promising oral therapeutic candidate for the management of hypercholesterolemia. Its novel, dual mechanism of action, which involves both the suppression of PCSK9 expression and the stabilization of LDLR mRNA, leads to a significant increase in hepatic LDL receptor levels and a corresponding reduction in circulating LDL-C. The preclinical and early-phase clinical data presented in this guide provide a strong rationale for the continued development of this compound as a convenient, oral treatment option for patients with elevated LDL-C. Further studies will be necessary to fully elucidate the long-term efficacy and safety of this compound.
References
- 1. Diet-induced metabolic hamster model of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Cell surface biotinylation [protocols.io]
- 4. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hyperlipidemic hamster as a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically Engineered Hamster Models of Dyslipidemia and Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
- 8. Imaging LDL receptor oligomerization during endocytosis using a co-internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of CVI-LM001 in Activating Hepatic AMPK: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVI-LM001 is a novel, orally administered small molecule under development for the treatment of hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH). Its mechanism of action is dual, involving the modulation of proprotein convertase subtilisin/kexin type 9 (PCSK9) and the activation of hepatic 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK). This technical guide focuses on the latter, exploring the role of this compound in activating hepatic AMPK, a master regulator of cellular energy homeostasis. Activation of AMPK in the liver is a key therapeutic strategy for metabolic diseases, as it shifts metabolism from anabolic to catabolic processes, thereby reducing hepatic fat synthesis and increasing fatty acid oxidation. This document provides a comprehensive overview of the available preclinical and clinical data, details experimental methodologies, and visualizes the key pathways and processes involved.
Introduction to Hepatic AMPK and its Therapeutic Potential
The 5' adenosine monophosphate-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status. In the liver, AMPK activation plays a pivotal role in regulating glucose and lipid metabolism. When the cellular AMP:ATP ratio rises, indicating low energy levels, AMPK is activated through phosphorylation at threonine 172 (Thr172) in its catalytic α-subunit.
Activated hepatic AMPK orchestrates a metabolic switch:
-
Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes, including:
-
Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis. Its inhibition by AMPK reduces the production of malonyl-CoA, a substrate for lipogenesis and a potent inhibitor of mitochondrial fatty acid uptake.
-
HMG-CoA Reductase (HMGCR): A key enzyme in cholesterol biosynthesis.
-
-
Activation of Catabolic Pathways: AMPK promotes ATP-generating processes, primarily through the stimulation of fatty acid oxidation.
Given these effects, pharmacological activation of hepatic AMPK is a promising therapeutic strategy for metabolic disorders characterized by ectopic lipid accumulation, such as NAFLD and NASH.
This compound: Dual Mechanism of Action
This compound is a first-in-class oral agent with a unique dual mechanism of action targeting key pathways in lipid metabolism.
Mechanism 1: PCSK9 Modulation this compound has been shown to reduce the expression of PCSK9, a protein that targets the low-density lipoprotein receptor (LDLR) for degradation. By inhibiting PCSK9, this compound increases the abundance of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the circulation.[1][2]
Mechanism 2: Hepatic AMPK Activation this compound activates hepatic AMPK, which contributes to its beneficial effects on liver fat metabolism.[1] This activation leads to a reduction in hepatic fat synthesis and an increase in fatty acid oxidation.[3] While the direct quantitative in vitro data on AMPK phosphorylation (e.g., EC50) is not publicly available, preclinical studies in animal models demonstrate the downstream metabolic consequences of this activation.
Preclinical and Clinical Data
Preclinical Studies in Hamster Models
Hyperlipidemic and NASH hamster models have been utilized to evaluate the in vivo efficacy of this compound.
| Parameter | Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Result | Reference |
| Serum LDL-C | High-Fat, High-Cholesterol Diet (HFHCD)-fed Hamsters | This compound | 20 | 4 weeks | ↓ 37% vs. vehicle | [4] |
| Serum Total Cholesterol (TC) | HFHCD-fed Hamsters | This compound | 20 | 4 weeks | ↓ 39% vs. vehicle | [4] |
| Serum Triglycerides (TG) | HFHCD-fed Hamsters | This compound | 20 | 4 weeks | ↓ 40% vs. vehicle | [4] |
| Liver LDLR Protein Levels | Hyperlipidemic Hamsters | This compound | 40, 80, 160 | 4 weeks | Dose-dependent ↑ up to 3.5-fold | [4] |
| Circulating PCSK9 Levels | Hyperlipidemic Hamsters | This compound | 160 | 4 weeks | ↓ to 10% of control | [4] |
| Hepatic Steatosis | HFHCD-fed Hamsters | This compound | 20 | 4 weeks | Ameliorated liver fat accumulation | [4] |
| NASH Score | Diet-induced NASH Hamsters | This compound | 100 | 5 weeks | Improved total NASH score (driven by reduced ballooning) | [4] |
Clinical Trials in Humans
Phase 1a and 1b clinical trials have been conducted to assess the safety, tolerability, and efficacy of this compound in healthy volunteers and subjects with hypercholesterolemia.
| Parameter | Study Population | Treatment Group | Dose (mg/day) | Duration | Result | Reference |
| Serum PCSK9 | Healthy Volunteers (Phase 1a) | This compound | 300 | 10 days | ↓ 36.4% from baseline (p<0.001) | [1][2] |
| Serum LDL-C | Subjects with Elevated LDL-C (Phase 1b) | This compound | 300 | 28 days | ↓ 26.3% vs. placebo (p<0.01) | [1][2] |
| Serum Total Cholesterol (TC) | Subjects with Elevated LDL-C (Phase 1b) | This compound | 300 | 28 days | ↓ 20.1% vs. placebo (p<0.01) | [1][2] |
| Serum Apolipoprotein B (ApoB) | Subjects with Elevated LDL-C (Phase 1b) | This compound | 300 | 28 days | ↓ 17.4% vs. placebo (p=0.01) | [1][2] |
| Serum PCSK9 | Subjects with Elevated LDL-C (Phase 1b) | This compound | 300 | 28 days | ↓ 39.2% vs. placebo (p<0.05) | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatocytes
The following diagram illustrates the proposed dual mechanism of action of this compound in a liver cell.
Caption: this compound's dual mechanism in hepatocytes.
Experimental Workflow: Preclinical Hamster Study
The following diagram outlines a typical workflow for a preclinical study evaluating the effect of this compound in a hamster model of hyperlipidemia or NASH.
References
CVI-LM001: A Novel Oral PCSK9 Modulator for the Treatment of NAFLD and NASH
An In-depth Technical Guide
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant and growing unmet medical need. The complex pathophysiology of these diseases, intertwined with metabolic dysregulation, has made therapeutic development challenging. CVI-LM001, a first-in-class, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), is emerging as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its role in relevant signaling pathways.
Introduction
NAFLD is characterized by the accumulation of fat in the liver, which can progress to NASH, a condition involving inflammation and liver cell damage, potentially leading to fibrosis, cirrhosis, and hepatocellular carcinoma. Patients with NAFLD and NASH often present with dyslipidemia, a major risk factor for cardiovascular disease, which is the leading cause of mortality in this patient population[1]. This compound is being developed by CVI Pharmaceuticals to address both the dyslipidemia and the hepatic complications associated with NAFLD/NASH[1][2].
Mechanism of Action
This compound possesses a unique dual mechanism of action that favorably impacts both lipid metabolism and hepatic health[3].
-
PCSK9 Modulation and LDLR Upregulation : this compound inhibits the transcription of PCSK9 and prevents the degradation of low-density lipoprotein receptor (LDLR) mRNA. This leads to an increase in the expression of LDLR on the surface of hepatocytes, which in turn enhances the clearance of circulating LDL-cholesterol[1].
-
AMPK Activation : this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation stimulates pathways that increase fatty acid oxidation and decrease hepatic fat synthesis, thereby reducing hepatic steatosis[1].
Figure 1: this compound's dual mechanism of action.
Preclinical Data
The efficacy of this compound has been evaluated in various hamster models of hyperlipidemia and NASH.
Efficacy in Hyperlipidemic Hamsters
In a hyperlipidemic hamster model, daily administration of this compound for four weeks resulted in dose-dependent improvements in lipid profiles and target engagement[1][2][3][4].
| Parameter | 40 mg/kg | 80 mg/kg | 160 mg/kg | Duration | Outcome |
| Liver LDLR Protein | - | - | Up to 3.5-fold increase | 4 weeks | Dose-dependent increase |
| Circulating PCSK9 | - | - | Decreased to 10% of control | 4 weeks | Dose-dependent decrease |
| Serum LDL-C | Significant Reduction | Significant Reduction | Significant Reduction | 4 weeks | Dose-dependent reduction |
| Serum Total Cholesterol (TC) | Significant Reduction | Significant Reduction | Significant Reduction | 4 weeks | Dose-dependent reduction |
| Serum Triglycerides (TG) | Significant Reduction | Significant Reduction | Significant Reduction | 4 weeks | Dose-dependent reduction |
Efficacy in Diet-Induced NAFLD/NASH Hamster Models
This compound was evaluated in hamsters fed a high-fat, high-cholesterol diet (HFHCD) and a free-choice diet to induce NASH.
| Model | Dose | Duration | Key Findings |
| HFHCD-fed Hamsters | 20 mg/kg | 4 weeks | - 37% reduction in LDL-C[2]- 39% reduction in TC[2]- 40% reduction in TG[2]- Amelioration of liver fat accumulation[2] |
| Diet-Induced NASH Hamsters | 100 mg/kg | 5 weeks | - Improved total NASH score[2]- Substantial reduction in hepatic ballooning[1][2]- Significantly lower fibrosis[5]- Trend towards lower steatosis and inflammation[5] |
Clinical Data
This compound has demonstrated a favorable safety and pharmacokinetic profile in early-phase clinical trials, along with evidence of target engagement and efficacy in reducing LDL-cholesterol.
Phase 1a Single and Multiple Ascending Dose (SAD/MAD) Study
A study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of this compound[2][5].
| Parameter | Dose | Duration | Key Findings |
| Safety | SAD: 100-800 mgMAD: 100-300 mg | 10 days (MAD) | Excellent safety and tolerability profile, no serious adverse events reported[2][3]. |
| Pharmacokinetics | Single and Multiple Doses | - | - Peak plasma concentrations at ~1-1.5 hours post-dose[2][3][4]- Mean half-life: 32-45 hours (single dose), 62-68 hours (multiple doses)[2][3][4] |
| Pharmacodynamics | 300 mg daily | 10 days | 36.4% reduction in serum PCSK9 from baseline[2][3][4]. |
Phase 1b Proof-of-Mechanism Study
This study was conducted in subjects with elevated LDL-C to evaluate the efficacy of this compound[1][2][3][4][5].
| Parameter | This compound (300 mg daily) vs. Placebo | Duration | Results |
| Serum LDL-C | -26.3% | 28 days | Statistically significant reduction[2][3][4]. |
| Serum Total Cholesterol (TC) | -20.1% | 28 days | Statistically significant reduction[2][3][4]. |
| Serum Apo B | -17.4% | 28 days | Statistically significant reduction[2][3][4]. |
| Serum PCSK9 | -39.2% | 28 days | Statistically significant reduction[2][3][4]. |
A Phase 2 proof-of-concept trial in patients with hypercholesterolemia has also been completed in China[1][6].
Experimental Protocols
Detailed experimental protocols are summarized based on available public information.
Preclinical Hamster Models
Figure 2: Workflow for the diet-induced NASH hamster model.
-
Diet-Induced NASH Hamster Model :
-
Animal Model : Golden Syrian hamsters[5].
-
Induction : Animals were fed a free-choice diet, with access to both standard chow with tap water and a high-fat/cholesterol diet with 10% fructose-enriched water for 15 weeks to induce NASH[5].
-
Treatment : Following the induction period, hamsters were treated orally once daily for 5 weeks with either vehicle, this compound (100 mg/kg), or a reference drug, elafibranor (15 mg/kg)[5].
-
Endpoints : Evaluation of hepatic inflammation, ballooning, fibrosis, and overall NAS score[2][5].
-
-
High-Fat and High-Cholesterol Diet (HFHCD)-Fed Hamster Model :
-
Animal Model : Golden Syrian hamsters[5].
-
Induction and Treatment : Hamsters were fed an HFHCD and treated concurrently for 4 weeks with once-daily oral doses of this compound (10, 20, and 40 mg/kg) or vehicle[2][5].
-
Endpoints : Measurement of serum TC, LDL-C, and TG. Liver fat accumulation was assessed via Oil Red-O staining of frozen liver sections[5].
-
Clinical Trial Design
Figure 3: Logical flow of the Phase 1b proof-of-mechanism study.
-
Phase 1b Proof-of-Mechanism Study :
-
Design : A randomized, double-blind, placebo-controlled study[2][5].
-
Participants : Chinese subjects (18-65 years) with mild hypercholesterolemia (LDL-C ≥ 3.2 mM and ≤ 4.88 mM)[5].
-
Intervention : Subjects received placebo (n=11), 200 mg this compound (n=10), or 300 mg this compound (n=11) once daily for 28 days[5].
-
Primary Endpoints : Efficacy in lowering LDL-C and reducing serum PCSK9. Safety and tolerability were also assessed[5].
-
Measurements : Blood samples were collected for pharmacokinetic and pharmacodynamic analysis, including serum PCSK9, TC, LDL-C, and ApoB levels[5].
-
Conclusion
This compound is a novel, orally available small molecule PCSK9 modulator with a promising dual mechanism of action for the treatment of NAFLD and NASH. Preclinical studies have demonstrated its ability to not only improve dyslipidemia but also to directly address the hepatic manifestations of NASH, including ballooning and fibrosis. Early-phase clinical trials have confirmed its safety, tolerability, and target engagement in humans. These collective findings strongly support the continued clinical development of this compound as a potential new therapy for patients with hypercholesterolemia and NAFLD/NASH[2][5].
References
Preclinical Evidence for CVI-LM001 in Lipid-Lowering: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical evidence supporting the lipid-lowering efficacy of CVI-LM001, a first-in-class, orally administered small-molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The data herein is compiled from published preclinical studies, focusing on the core mechanism of action, quantitative outcomes, and detailed experimental protocols.
Core Mechanism of Action
This compound is a novel PCSK9 modulator that lowers atherogenic LDL-cholesterol and reduces liver fat through distinct mechanisms.[1] Preclinical investigations have revealed a dual mechanism of action that differentiates it from other lipid-lowering agents.[1][2]
-
PCSK9/LDLR Pathway Modulation : this compound upregulates the expression of the low-density lipoprotein receptor (LDLR) in the liver.[1] It achieves this through a unique combination of inhibiting PCSK9 transcription and preventing the degradation of LDLR messenger RNA (mRNA).[1][3] This leads to an increased number of LDLRs on the surface of hepatocytes, which enhances the clearance of LDL-cholesterol from the bloodstream.[1][4] CVI Pharmaceuticals has developed a series of small molecules, with this compound as the lead compound, that can reduce PCSK9 gene expression and increase LDLR abundance through both PCSK9-dependent and independent pathways.[2][4][5]
-
AMPK Activation : this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][6] The activation of AMPK initiates metabolic pathways that decrease the synthesis of fat in the liver and enhance the oxidation of fatty acids.[1]
Preclinical Efficacy Data
The lipid-lowering effects of this compound have been demonstrated in various preclinical hamster models, which are well-regarded for lipid metabolism studies.
Hyperlipidemic Hamster Model
In a study using hyperlipidemic hamsters, once-daily oral administration of this compound for four weeks resulted in dose-dependent improvements in key biomarkers.[1][2][4][5] At the highest dose (160 mg/kg), circulating PCSK9 levels were reduced to 10% of the control group, and liver LDLR protein levels increased by up to 3.5-fold.[1][2][4][5][7] These molecular changes were accompanied by significant reductions in serum LDL-C.[2][4][5][7]
Table 1: Effects of this compound in Hyperlipidemic Hamsters (4-Week Treatment)
| Dose (mg/kg, QD) | Liver LDLR Protein Increase | Circulating PCSK9 Reduction | Serum Lipid Reduction |
|---|---|---|---|
| 40 | Dose-dependent | Dose-dependent | Significant |
| 80 | Dose-dependent | Dose-dependent | Significant |
| 160 | Up to 3.5-fold | Down to 10% of control | Significant |
Data sourced from multiple reports referencing the same preclinical study.[1][4][7]
Diet-Induced Dyslipidemia and Steatosis Model
The efficacy of this compound was also evaluated in hamsters fed a high-fat and high-cholesterol diet (HFHCD) for four weeks.[7] Treatment with this compound led to dose-dependent reductions in serum LDL-C, total cholesterol (TC), and triglycerides (TG).[7]
Table 2: Effects of this compound in HFHCD-Fed Hamsters (4-Week Treatment)
| Parameter | 20 mg/kg Dose Reduction vs. Vehicle | 40 mg/kg Dose Reduction vs. Vehicle |
|---|---|---|
| Serum LDL-C | 37% | Significant |
| Serum Total Cholesterol | 39% | Significant |
| Serum Triglycerides | 40% | Significant |
| Liver Fat Accumulation | Ameliorated | Significant Reduction |
Data compiled from a study on HFHCD-fed hamsters.[6][7]
Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model
To assess its effects on liver inflammation and fibrosis, this compound was tested in a hamster model of diet-induced NASH.[1][7] After five weeks of treatment, the group receiving 100 mg/kg of this compound showed an improved total NASH score, driven primarily by significant reductions in hepatic ballooning and fibrosis.[1][6][7]
Experimental Protocols & Methodologies
The preclinical evaluation of this compound utilized established hamster models for hyperlipidemia and NASH. The general workflow involved diet-induced disease, treatment administration, and subsequent biochemical and histological analysis.
Animal Models
-
Species : Golden Syrian hamsters were used, as their lipid metabolism closely resembles that of humans.
-
Hyperlipidemia Induction : Animals were fed a high-fat, high-cholesterol diet (HFHCD) to induce elevated serum lipid levels.[7]
-
NASH Induction : Hamsters were given a free-choice diet between standard chow and a high-fat/cholesterol diet, along with fructose-enriched drinking water, for up to 20 weeks to induce NASH.[6]
Treatment Administration
-
Compound : this compound was administered orally.
-
Duration : Treatment periods ranged from 4 to 5 weeks depending on the study model.[1][4][7]
-
Control Groups : A vehicle group was used as a negative control in all studies. Fenofibrate and elafibranor (B1671153) were used as positive controls in some studies.[6]
Analytical Methods
-
Serum Analysis : Blood samples were collected to measure levels of LDL-C, TC, TG, Apolipoprotein B (ApoB), and circulating PCSK9 using standard biochemical assays.[4][7]
-
Liver Tissue Analysis :
-
LDLR Protein Levels : Liver lysates were analyzed by Western blotting to quantify the protein expression of LDLR.[2]
-
Lipid Accumulation : Frozen liver sections were stained with Oil Red O to visualize and quantify fat accumulation.[6]
-
NASH Scoring : Liver histology was assessed by pathologists blinded to the treatment groups to score for steatosis, inflammation, ballooning, and fibrosis.[6]
-
Conclusion
The preclinical data for this compound provide robust evidence of its potential as an oral, once-daily therapy for hypercholesterolemia and related metabolic disorders like NAFLD/NASH. Through a dual mechanism involving the modulation of the PCSK9/LDLR pathway and activation of hepatic AMPK, this compound effectively lowers LDL-cholesterol, triglycerides, and liver fat in animal models.[1][6] These promising preclinical findings have supported the advancement of this compound into clinical development.[1][2][4][7]
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. 0201.nccdn.net [0201.nccdn.net]
- 3. emjreviews.com [emjreviews.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Abstract 12579: this compound, a First-in-class Novel Oral PCSK9 Modulator, Lowers Plasma Ldl-c and Reduces Circulating PCSK9 in Preclinical Animal Models and in Hyperlipidemic Human Subjects | Semantic Scholar [semanticscholar.org]
- 6. physiogenex.com [physiogenex.com]
- 7. | BioWorld [bioworld.com]
CVI-LM001: A First-in-Class Oral PCSK9 Modulator for Hypercholesterolemia and Nonalcoholic Fatty Liver Disease
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVI-LM001 is a novel, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) in clinical development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD).[1][2] Discovered through phenotypical screening targeting the PCSK9/LDLR pathway, this compound represents a promising therapeutic alternative to injectable PCSK9 inhibitors.[3] This document provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its pharmacological activity.
Introduction
Hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD), is primarily managed by lowering low-density lipoprotein cholesterol (LDL-C) levels.[4] While statins are the standard of care, a significant number of patients fail to reach their LDL-C goals or are intolerant to statin therapy.[5] The discovery of PCSK9 as a key regulator of LDL receptor (LDLR) degradation has led to the development of highly effective monoclonal antibody inhibitors.[4] However, the requirement for subcutaneous injection and the high cost of these therapies have created a need for orally available, small-molecule alternatives.[3]
This compound has emerged as a first-in-class oral PCSK9 modulator that not only lowers LDL-C but also shows potential in treating NAFLD and nonalcoholic steatohepatitis (NASH).[5][6] This guide delves into the technical details of its development and pharmacological profile.
Discovery and Development
This compound was identified by CVI Pharmaceuticals following the synthesis and optimization of a novel series of small-molecule PCSK9 modulators.[1] The lead compound, this compound, was selected based on its robust pharmacological effects in various preclinical models and has since advanced to Phase 2 clinical trials.[3]
Logical Development Workflow
Caption: Development workflow of this compound from discovery to clinical trials.
Mechanism of Action
This compound exhibits a unique dual mechanism of action that impacts both lipid metabolism and hepatic steatosis.[3]
PCSK9 Modulation and LDLR Upregulation
This compound upregulates the expression of hepatic LDLR, which accelerates the clearance of LDL-C from the bloodstream.[5] This is achieved through a distinct mechanism that involves the inhibition of PCSK9 transcription and the prevention of LDLR mRNA degradation.[5] This multifaceted approach differentiates it from statins, which primarily activate LDLR transcription via the SREBP2 pathway.[5]
AMPK Activation
In addition to its effects on the PCSK9/LDLR pathway, this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] AMPK activation leads to a reduction in hepatic fat synthesis and an increase in fatty acid oxidation, addressing the underlying pathophysiology of NAFLD and NASH.[5]
Signaling Pathway of this compound
References
CVI-LM001: A Technical Guide to its Impact on PCSK9 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CVI-LM001, a novel, orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document collates available preclinical and clinical data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effect of this compound on PCSK9 and lipid levels.
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters [1][2][3]
| Treatment Group (4 weeks) | Dose (mg/kg, QD) | Change in Circulating PCSK9 | Increase in Liver LDLR Protein | Change in Serum LDL-C | Change in Serum Total Cholesterol (TC) | Change in Serum Triglycerides (TG) |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 40 | Dose-dependent decrease | Dose-dependent increase | Significant reduction | Significant reduction | Significant reduction |
| This compound | 80 | Dose-dependent decrease | Dose-dependent increase | Significant reduction | Significant reduction | Significant reduction |
| This compound | 160 | Decreased to 10% of control | Up to 3.5-fold increase | Significant reduction | Significant reduction | Significant reduction |
Table 2: Clinical Efficacy of this compound in Humans [1][2][3]
| Study Phase | Population | Treatment (300 mg, QD) | Duration | Change in Serum PCSK9 | Change in Serum LDL-C | Change in Serum TC | Change in Serum ApoB |
| Phase 1a | Healthy Volunteers | This compound | 10 days | -36.4% (p<0.001) vs. baseline | Not Reported | Not Reported | Not Reported |
| Phase 1b | Subjects with Elevated LDL-C | This compound vs. Placebo | 28 days | -39.2% (p<0.05) | -26.3% (p<0.01) | -20.1% (p<0.01) | -17.4% (p=0.01) |
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound.
Quantification of Serum PCSK9 Levels by ELISA
Objective: To measure the concentration of circulating PCSK9 in serum samples from preclinical models and human subjects.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Commercial Human/Hamster PCSK9 ELISA Kit (e.g., R&D Systems, Abcam)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Serum samples, standards, and controls
-
Pipettes and multichannel pipettes
-
Plate shaker
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions. Dilute serum samples as required.
-
Coating: A microplate pre-coated with a capture antibody specific for PCSK9 is used.
-
Sample Incubation: Add 100 µL of standards, controls, and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of wash buffer.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for PCSK9 to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of a colorimetric substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Termination: Add 50 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PCSK9 in the samples by interpolating their absorbance values from the standard curve.
Quantification of Liver LDLR Protein Levels by Western Blot
Objective: To determine the relative abundance of Low-Density Lipoprotein Receptor (LDLR) protein in liver tissue lysates.
Method: Western Blotting
Materials:
-
Liver tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Homogenize liver tissue samples in ice-cold lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDLR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody against a loading control (e.g., β-actin) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the LDLR band to the intensity of the loading control band for each sample.
Quantification of PCSK9 and LDLR mRNA Expression by RT-qPCR
Objective: To measure the relative expression levels of PCSK9 and LDLR messenger RNA (mRNA) in liver tissue.
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for PCSK9, LDLR, and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Isolate total RNA from liver tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green or TaqMan master mix, forward and reverse primers for the target gene (PCSK9 or LDLR) and the reference gene.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Acquisition: The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's dual mechanism of action.
Caption: Preclinical evaluation workflow for this compound.
Caption: Phase 1b clinical trial workflow.
References
CVI-LM001: A Technical Deep Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
CVI-LM001 is an investigational, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) currently under development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD)/nonalcoholic steatohepatitis (NASH).[1][2] This technical guide provides a comprehensive overview of the dual mechanism of action of this compound, supported by preclinical and clinical data.
Core Mechanisms of Action
This compound exerts its therapeutic effects through two distinct but synergistic mechanisms in the liver:
-
Upregulation of Low-Density Lipoprotein Receptor (LDLR) Expression: this compound enhances the expression of LDLR on the surface of hepatocytes. This is achieved through a novel dual-action on the PCSK9 pathway:
-
Inhibition of PCSK9 Transcription: this compound suppresses the gene expression of PCSK9, a protein that targets LDLR for degradation.[3][4] By reducing PCSK9 levels, fewer LDLRs are destroyed, leading to increased receptor availability on the cell surface.
-
Prevention of LDLR mRNA Degradation: this compound also stabilizes the messenger RNA (mRNA) that codes for the LDLR protein.[3] This increased stability of LDLR mRNA results in greater protein translation and ultimately, a higher density of LDLRs.
-
-
Activation of Hepatic Adenosine Monophosphate-Activated Protein Kinase (AMPK): this compound activates AMPK, a central regulator of cellular energy metabolism.[1][3] This activation leads to a reduction in hepatic fat synthesis and an increase in fatty acid oxidation, addressing the underlying metabolic dysregulation in fatty liver diseases.[1][3]
This dual mechanism of action positions this compound as a promising candidate for treating both hypercholesterolemia and NAFLD/NASH, conditions that frequently coexist.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Dual mechanism of action of this compound.
Caption: Generalized experimental workflow for this compound evaluation.
Preclinical Data
Preclinical studies in animal models have demonstrated the robust pharmacological effects of this compound.
Hyperlipidemic Hamster Model
In a study involving hyperlipidemic hamsters, treatment with this compound for four weeks resulted in dose-dependent improvements in lipid profiles and target engagement.[1][5]
| Parameter | Vehicle Control | This compound (40 mg/kg) | This compound (80 mg/kg) | This compound (160 mg/kg) |
| Liver LDLR Protein Level | Baseline | - | - | Up to 3.5-fold increase |
| Circulating PCSK9 Level | 100% | - | - | ~90% reduction |
| Serum LDL-C | Baseline | Significant Reduction | Significant Reduction | Significant Reduction (-42.6%) |
| Serum Total Cholesterol (TC) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Serum Triglycerides (TG) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
Diet-Induced NASH Hamster Model
In a diet-induced model of NASH, this compound treatment for four weeks led to significant improvements in liver histology.[1] In a subsequent five-week study in a similar model, this compound at 100 mg/kg improved the total NASH score, primarily driven by substantial reductions in hepatic ballooning.[2][6]
Clinical Data
This compound has undergone Phase 1 and is in Phase 2 clinical development, demonstrating a favorable safety profile and efficacy in lowering LDL-C and PCSK9 levels in humans.[1][7]
Phase 1a Study in Healthy Volunteers
A double-blind, randomized study in healthy volunteers showed significant target engagement after 10 days of oral treatment.[1][5]
| Parameter | Baseline | This compound (300 mg, QD) |
| Serum PCSK9 Levels | 100% | -36.4% (p<0.001) |
Phase 1b Proof-of-Mechanism Study in Hyperlipidemic Subjects
In a 28-day study in subjects with elevated LDL-C, this compound demonstrated significant reductions in key lipid parameters compared to placebo.[4][5]
| Parameter | Placebo | This compound (300 mg, QD) |
| Serum LDL-C | Baseline | -26.3% (p<0.01) |
| Serum Total Cholesterol (TC) | Baseline | -20.1% (p<0.01) |
| Serum Apolipoprotein B (ApoB) | Baseline | -17.4% (p=0.01) |
| Serum PCSK9 | Baseline | -39.2% (p<0.05) |
Experimental Protocols
Animal Studies
-
Hyperlipidemic Hamster Model:
-
Animals: Golden Syrian hamsters.
-
Induction of Hyperlipidemia: High-fat and high-cholesterol diet (HFHCD).[6]
-
Treatment Groups: Vehicle control, this compound (e.g., 10, 20, 40, 80, 160 mg/kg, orally, once daily).[2]
-
Duration: 4 weeks.[2]
-
Endpoints: Measurement of serum LDL-C, TC, TG, and circulating PCSK9 levels. Western blot analysis of liver LDLR protein levels.[1][5]
-
-
Diet-Induced NASH Hamster Model:
-
Animals: Golden Syrian hamsters.
-
Induction of NASH: Free-choice diet between standard chow and a high-fat/cholesterol diet with fructose-enriched water.[6]
-
Treatment Groups: Vehicle control, this compound (e.g., 100 mg/kg, orally, once daily), positive control (e.g., Elafibranor 15 mg/kg).[6]
-
Duration: 5 weeks of treatment following a 15-week dietary induction period.[6]
-
Endpoints: Histological analysis of liver biopsies for steatosis, inflammation, ballooning, and fibrosis to determine the NAS score.[2][6]
-
Human Clinical Trials
-
Phase 1a Study:
-
Design: Double-blind, randomized, single and multiple ascending dose study.[2]
-
Participants: Healthy volunteers with normal lipid levels.[4]
-
Treatment: this compound (single ascending doses from 100-800 mg; multiple ascending doses of 100-300 mg once daily) or placebo.[2]
-
Duration: 10 days for the multiple ascending dose cohort.[4]
-
Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics (serum PCSK9 levels).[6]
-
-
Phase 1b Proof-of-Mechanism Study:
-
Design: Randomized, double-blind, placebo-controlled.[5]
-
Participants: Subjects with elevated LDL-C.[5]
-
Treatment: this compound (e.g., 200 mg, 300 mg once daily) or placebo.[6]
-
Duration: 28 days.[5]
-
Endpoints: Change in serum LDL-C, TC, ApoB, and PCSK9 levels from baseline compared to placebo. Safety and tolerability.[4][5]
-
Conclusion
This compound presents a novel, dual-action approach to managing hyperlipidemia and fatty liver disease. Its ability to both upregulate LDLR expression via a unique mechanism of PCSK9 modulation and activate hepatic AMPK addresses key pathological pathways in these prevalent metabolic disorders. The preclinical and early-phase clinical data are promising, demonstrating significant target engagement and beneficial effects on lipid profiles and liver health markers. Further clinical development is warranted to fully elucidate the therapeutic potential of this first-in-class oral agent.
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. | BioWorld [bioworld.com]
- 3. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 0201.nccdn.net [0201.nccdn.net]
- 6. physiogenex.com [physiogenex.com]
- 7. Healthcare Investors | Oral Medications [cvipharma.com]
The Oral PCSK9 Modulator CVI-LM001: A Technical Overview of its Impact on Circulating PCSK9 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma levels and an increased risk of atherosclerotic cardiovascular disease. CVI-LM001 is a novel, orally administered small molecule modulator of PCSK9 under development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD).[1] This technical guide provides an in-depth analysis of the preclinical and clinical data on the effect of this compound on circulating PCSK9 levels, details the experimental protocols utilized in these studies, and illustrates the compound's proposed mechanism of action through signaling pathway diagrams.
Quantitative Data on the Effect of this compound on Circulating PCSK9 Levels
This compound has demonstrated a significant, dose-dependent reduction in circulating PCSK9 levels in both preclinical animal models and human clinical trials.[1][2]
Preclinical Data: Hyperlipidemic Hamster Model
In a well-established hyperlipidemic hamster model, oral administration of this compound for four weeks resulted in a substantial decrease in circulating PCSK9 levels.
| Dosage | Duration | Reduction in Circulating PCSK9 Levels | Reference |
| 40 mg/kg/day | 4 weeks | Dose-dependent reduction | [1][2][3] |
| 80 mg/kg/day | 4 weeks | Dose-dependent reduction | [1][2][3] |
| 160 mg/kg/day | 4 weeks | Down to 10% of control | [1][2][3] |
Clinical Data: Phase 1a and 1b Studies
Phase 1 clinical trials in both healthy volunteers and subjects with elevated LDL-C have confirmed the PCSK9-lowering effects of this compound.
| Study Phase | Subject Population | Dosage | Duration | Reduction in Serum PCSK9 Levels | Reference |
| Phase 1a | Healthy Volunteers | 300 mg/day | 10 days | 36.4% reduction from baseline | [1][2][3] |
| Phase 1b | Subjects with Elevated LDL-C | 300 mg/day | 28 days | 39.2% reduction compared to placebo | [1][2] |
Experimental Protocols
Hyperlipidemic Hamster Model
-
Animal Model: Male Syrian golden hamsters are often used in studies of lipid metabolism and atherosclerosis due to their lipoprotein metabolism closely resembling that of humans.[4][5]
-
Diet-Induced Hyperlipidemia: To induce a hyperlipidemic state, hamsters are typically fed a high-fat and high-cholesterol diet. A common composition of this diet includes standard chow supplemented with 3% cholesterol and 15% butter.[6] Another diet used to induce obesity and hypercholesterolemia consists of a palatable combination of chocolate spread, peanut butter, and chow, supplemented with 0.5% cholesterol.[7]
-
Treatment Administration: this compound is administered orally, once daily, for the specified duration of the study.
-
PCSK9 Level Measurement: Circulating PCSK9 levels in serum or plasma are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Clinical Studies (Phase 1a, 1b, and 2)
-
Study Design: The clinical development of this compound has included single and multiple ascending dose studies in healthy volunteers (Phase 1a), a proof-of-mechanism study in patients with hypercholesterolemia (Phase 1b), and a Phase 2 proof-of-concept study (NCT04438096).[8][9][10] These studies are typically randomized, double-blind, and placebo-controlled.[10]
-
Participant Population: Phase 1a studies enroll healthy volunteers, while Phase 1b and 2 studies enroll patients with primary hypercholesterolemia, often with specified ranges of fasting LDL-C (e.g., ≥ 3.2 mmol/L and ≤4.88 mmol/L) and triglycerides (<3.99 mmol/L).[8][10] Exclusion criteria often include a history of significant cardiovascular, renal, pulmonary, or liver diseases, and diabetes.[8]
-
Treatment: this compound is administered as an oral tablet, once daily.
-
PCSK9 Measurement: Serum PCSK9 concentrations are measured using a quantitative sandwich ELISA. The general principle involves capturing PCSK9 from the sample with a specific antibody coated on a microplate, followed by detection with a biotinylated secondary antibody and a streptavidin-peroxidase conjugate. The signal is developed using a substrate like TMB and measured spectrophotometrically.[11][12][13][14][15]
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action to lower LDL-C, which includes the reduction of circulating PCSK9. This is achieved through the inhibition of PCSK9 gene expression and the prevention of LDL receptor mRNA degradation.[16] Additionally, this compound has been shown to activate hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK).[16]
Proposed Signaling Pathway for this compound's Effect on PCSK9 and LDLR
References
- 1. | BioWorld [bioworld.com]
- 2. ahajournals.org [ahajournals.org]
- 3. 0201.nccdn.net [0201.nccdn.net]
- 4. Genetically-engineered hamster models: applications and perspective in dyslipidemia and atherosclerosis-related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Lipid Distribution, Aortic Cholesterol Concentrations, and Selected Inflammatory and Bile Metabolism Markers in Syrian Hamsters Fed a Standard Breeding Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hyperlipidemic hamster as a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Healthcare Investors | Oral Medications [cvipharma.com]
- 10. physiogenex.com [physiogenex.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human PCSK9 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 14. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biovendor.com [biovendor.com]
- 16. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
Methodological & Application
Application Notes and Protocols for CVI-LM001 in Preclinical Hamster Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of CVI-LM001 in hamster models of hyperlipidemia and nonalcoholic steatohepatitis (NASH). The protocols and data presented are compiled from publicly available preclinical research to guide the design and execution of future studies.
Mechanism of Action
This compound is a novel, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] Its primary mechanism involves reducing the gene expression of PCSK9.[1] This leads to an increase in the abundance of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes.[1] Enhanced LDLR levels facilitate the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][3] Additionally, this compound has a dual mechanism of action that includes the activation of hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism that helps to reduce liver fat.[4] This dual action makes this compound a promising therapeutic candidate for both hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD)/NASH.[4]
Quantitative Data Summary
The following tables summarize the dosage and efficacy data from preclinical studies of this compound in hamster models.
Table 1: this compound Efficacy in a Hyperlipidemic Hamster Model
| Dosage (mg/kg/day) | Treatment Duration | Change in LDL-C | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in Circulating PCSK9 | Increase in Liver LDLR Protein |
| 20 | 4 weeks | -37% | -39% | -40% | Not Reported | Not Reported |
| 40 | 4 weeks | -42.6%[5] | Significant Reduction[2][4] | Significant Reduction[2][4] | Significant Reduction[1][4][6] | Dose-dependent increase[1][4][6] |
| 80 | 4 weeks | Significant Reduction[1][4][6] | Significant Reduction[2][4] | Significant Reduction[2][4] | Significant Reduction[1][4][6] | Dose-dependent increase[1][4][6] |
| 160 | 4 weeks | Significant Reduction[1][4][6] | Significant Reduction[2][4] | Significant Reduction[2][4] | Reduced to 10% of control[1][4][6] | Up to 3.5-fold increase[1][4][6] |
Table 2: this compound Efficacy in a Diet-Induced NASH Hamster Model
| Dosage (mg/kg/day) | Treatment Duration | Key Outcomes |
| 100 | 5 weeks | Improved total NASH score, primarily through substantial reductions in hepatic ballooning.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in hamster models.
Protocol 1: Evaluation of this compound in a Hyperlipidemic Hamster Model
Objective: To assess the dose-dependent effects of this compound on lipid profiles, circulating PCSK9, and liver LDLR protein levels in hamsters fed a high-fat, high-cholesterol diet (HFHCD).
Materials:
-
Male Golden Syrian hamsters
-
High-Fat, High-Cholesterol Diet (HFHCD)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Fenofibrate (positive control, optional)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Analytical equipment for measuring serum lipids, PCSK9 (ELISA), and protein levels (Western blot)
Workflow:
Procedure:
-
Animal Model: House male Golden Syrian hamsters in a controlled environment and provide them with a high-fat, high-cholesterol diet (HFHCD) to induce hyperlipidemia.[2][6]
-
Grouping and Dosing: After an acclimatization period on the HFHCD, randomly assign hamsters to different treatment groups (n=10-12 per group):[2]
-
Vehicle control
-
This compound (40, 80, and 160 mg/kg)
-
Positive control (e.g., Fenofibrate at 100 mg/kg) (optional)[2]
-
-
Administration: Administer the assigned treatments once daily via oral gavage for a period of 4 weeks.[1][2][4][6]
-
Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum lipids (TC, LDL-C, TG) and circulating PCSK9 levels.[1][4][5][6]
-
Tissue Analysis: Following blood collection, euthanize the animals and harvest liver tissue to measure LDLR protein levels and hepatic lipid content.[1][4][5]
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of this compound. Statistical significance is typically assessed using one-way ANOVA compared to the vehicle control group.[2]
Protocol 2: Evaluation of this compound in a Diet-Induced NASH Hamster Model
Objective: To evaluate the therapeutic potential of this compound in a hamster model of diet-induced nonalcoholic steatohepatitis (NASH).
Materials:
-
Male Golden Syrian hamsters
-
Diet to induce NASH (e.g., free-choice high-fat, high-sugar diet)
-
This compound
-
Vehicle control
-
Elafibranor (positive control, optional)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Histological equipment for liver tissue processing and staining (H&E, Oil Red O)
-
NAFLD Activity Score (NAS) assessment criteria
Workflow:
Procedure:
-
Animal Model: Induce NASH in male Golden Syrian hamsters by feeding them a specialized diet, such as a free-choice diet high in fat and sugar.[7]
-
Grouping and Dosing: Once NASH pathology is established, randomize the hamsters into treatment groups:
-
Vehicle control
-
This compound (100 mg/kg)
-
Positive control (e.g., Elafibranor) (optional)[7]
-
-
Administration: Administer the treatments once daily via oral gavage for 5 weeks.[6]
-
Histological Analysis: At the end of the study, euthanize the animals and collect liver tissue. Process the tissue for histological examination, including Hematoxylin and Eosin (H&E) staining to assess inflammation and ballooning, and Oil Red O staining to visualize lipid accumulation.[6][7]
-
NASH Scoring: Evaluate the liver sections for key features of NASH, including steatosis, inflammation, and ballooning, to calculate the NAFLD Activity Score (NAS).[6][7]
-
Data Analysis: Compare the NAS and individual histological scores between the treatment groups to assess the efficacy of this compound in ameliorating NASH.
Conclusion
The preclinical data from hamster models strongly support the potential of this compound as a novel oral therapy for hypercholesterolemia and NAFLD/NASH. The dose-dependent reduction in LDL-C and the beneficial effects on liver pathology highlight its dual mechanism of action. These application notes and protocols provide a framework for further investigation into the therapeutic utility of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 0201.nccdn.net [0201.nccdn.net]
- 3. emjreviews.com [emjreviews.com]
- 4. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 5. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. physiogenex.com [physiogenex.com]
Application Notes and Protocols for Measuring LDL-C Reduction with CVI-LM001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is a novel, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) currently under development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD).[1] It exhibits a dual mechanism of action to lower low-density lipoprotein cholesterol (LDL-C) by upregulating the expression of the LDL receptor (LDLR) through the inhibition of PCSK9 transcription and by activating hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy and fat metabolism.[1][2] Preclinical and clinical studies have demonstrated the potential of this compound as a promising therapeutic agent for managing dyslipidemia.[3]
These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in reducing LDL-C, based on published preclinical and clinical data.
Data Presentation: Efficacy of this compound in LDL-C Reduction
The following tables summarize the quantitative data from key studies evaluating the effect of this compound on lipid profiles.
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters [1][2]
| Treatment Group (4 weeks) | Dose | Change in Serum LDL-C | Change in Serum Total Cholesterol (TC) | Change in Serum Triglycerides (TG) | Change in Liver LDLR Protein | Change in Circulating PCSK9 |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 40 mg/kg, QD | Significant Reduction | Significant Reduction | Significant Reduction | Dose-dependent increase | Dose-dependent decrease |
| This compound | 80 mg/kg, QD | Significant Reduction | Significant Reduction | Significant Reduction | Dose-dependent increase | Dose-dependent decrease |
| This compound | 160 mg/kg, QD | Significant Reduction | Significant Reduction | Significant Reduction | Up to 3.5-fold increase | Decreased to 10% of control |
| Fenofibrate (Reference) | 100 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | Not Reported | Not Reported |
Table 2: Phase 1a Clinical Trial of this compound in Healthy Volunteers [2]
| Treatment Group (10 days) | Dose | Change in Serum PCSK9 |
| This compound | 300 mg, QD | -36.4% (p<0.001) |
Table 3: Phase 1b Proof-of-Mechanism Clinical Trial of this compound in Hyperlipidemic Subjects [2][3]
| Treatment Group (28 days) | Dose | Change in Serum LDL-C | Change in Serum Total Cholesterol (TC) | Change in Serum Apo B | Change in Serum PCSK9 |
| Placebo | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 300 mg, QD | -26.3% (p<0.01) | -20.1% (p<0.01) | -17.4% (p=0.01) | -39.2% (p<0.05) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to measure the effects of this compound treatment. These are generalized standard procedures that should be adapted and optimized for specific experimental conditions.
Measurement of Serum LDL-C by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of LDL-C in serum samples from preclinical models or human subjects.
Materials:
-
Serum samples
-
HPLC system with a gel permeation column
-
Cholesterol and triglyceride enzymatic reaction reagents
-
Calibrators and controls
Protocol:
-
Sample Preparation: Thaw serum samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
HPLC System Setup: Equilibrate the gel permeation column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 4-10 µL) of the prepared serum sample into the HPLC system.
-
Separation: Lipoproteins are separated based on their particle size as they pass through the column.
-
Post-Column Reaction: The eluent from the column is mixed with enzymatic reagents for cholesterol.
-
Detection: The cholesterol content in the separated lipoprotein fractions is measured by a UV-VIS detector at a specific wavelength (e.g., 550 nm).
-
Quantification: The LDL-C concentration is calculated by integrating the area under the peak corresponding to the LDL fraction, using a standard curve generated from known concentrations of LDL-C calibrators.
Analysis of Liver LDLR Protein Expression by Western Blot
Objective: To determine the relative abundance of LDLR protein in liver tissue samples.
Materials:
-
Liver tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDLR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize frozen liver tissue in lysis buffer. Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against LDLR overnight at 4°C. Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for LDLR and a loading control (e.g., β-actin) using densitometry software. Normalize the LDLR signal to the loading control to determine the relative expression.
Measurement of PCSK9 and LDLR Gene Expression by qPCR
Objective: To quantify the mRNA levels of PCSK9 and LDLR in liver tissue or hepatocytes.
Materials:
-
Liver tissue or cultured hepatocytes
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for PCSK9, LDLR, and a reference gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Isolate total RNA from liver tissue or cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (PCSK9 and LDLR) to the reference gene.
Quantification of Serum PCSK9 Concentration by ELISA
Objective: To measure the concentration of circulating PCSK9 in serum samples.
Materials:
-
Serum samples
-
Commercial Human PCSK9 ELISA kit (containing a pre-coated microplate, detection antibody, conjugate, substrate, and standards)
-
Plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting serum samples.
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the pre-coated microplate. Incubate as specified.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody. Incubate.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate. Incubate.
-
Wash the wells.
-
Add the TMB substrate. Incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PCSK9 concentration in the samples by interpolating their absorbance values on the standard curve.
Assessment of Hepatic AMPK Activation
Objective: To determine the activation state of AMPK in liver tissue by measuring the phosphorylation of AMPK or its downstream target, ACC.
Protocol: This is typically assessed by Western blot, following the protocol outlined in section 2, but using primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, or phosphorylated ACC (p-ACC) and total ACC. The ratio of the phosphorylated form to the total protein is used as a measure of activation.
Histological Analysis of Hepatic Steatosis
Objective: To visually assess the degree of fat accumulation in the liver.
Materials:
-
Liver tissue samples
-
Formalin for fixation
-
Paraffin (B1166041) for embedding
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Protocol:
-
Tissue Processing: Fix liver tissue samples in 10% neutral buffered formalin. Dehydrate the tissue and embed it in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the tissue sections. Stain the sections with H&E.
-
Microscopic Examination: Examine the stained slides under a light microscope.
-
Scoring: Evaluate the degree of steatosis based on the percentage of hepatocytes containing fat droplets. A semi-quantitative scoring system can be used (e.g., Grade 0: <5%; Grade 1: 5-33%; Grade 2: 33-66%; Grade 3: >66%). Other features such as inflammation and ballooning can also be assessed.
References
Application Notes and Protocols for CVI-LM001 in Atherosclerotic Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is an orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) currently under investigation for the treatment of hypercholesterolemia and atherosclerotic cardiovascular disease (ASCVD).[1][2] Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of ASCVD.[2] this compound presents a novel therapeutic approach by targeting the PCSK9 pathway, a key regulator of LDL-C homeostasis.[3][4] These application notes provide a comprehensive overview of the preclinical and clinical data on this compound, along with detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound exerts its lipid-lowering effects through a dual mechanism of action primarily centered on the regulation of the LDL receptor (LDLR).[1][4]
-
Inhibition of PCSK9 Expression: this compound reduces the gene expression of PCSK9.[2] PCSK9 is a protein that binds to the LDLR on the surface of hepatocytes, targeting it for degradation.[3] By inhibiting PCSK9 synthesis, this compound increases the number of LDLRs available to clear circulating LDL-C.[2]
-
Activation of AMPK: this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][4] AMPK activation is known to reduce hepatic fat synthesis and enhance fatty acid oxidation, contributing to an improved lipid profile.[1]
This dual mechanism, combining PCSK9 modulation and AMPK activation, makes this compound a promising candidate for managing hypercholesterolemia and related metabolic disorders.
Figure 1: this compound Mechanism of Action.
Data Presentation
Preclinical Efficacy in Hyperlipidemic Hamster Model
Golden Syrian hamsters fed a high-fat, high-cholesterol diet (HFHCD) were treated with this compound once daily for 4 weeks.[2][5]
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | This compound (80 mg/kg) | This compound (160 mg/kg) |
| LDL-C Reduction | - | ↓ 37% | - | - | ↓ 42.6% |
| Total Cholesterol (TC) Reduction | - | ↓ 39% | - | - | - |
| Triglyceride (TG) Reduction | - | ↓ 40% | - | - | - |
| Liver LDLR Protein Levels | 1-fold | - | - | - | ↑ 3.5-fold |
| Circulating PCSK9 Levels | 100% | - | - | - | ↓ to 10% of control |
Table 1: Dose-dependent effects of this compound in a hyperlipidemic hamster model after 4 weeks of treatment.[2][5][6]
Clinical Efficacy in Human Subjects
A double-blind, randomized study was conducted in healthy volunteers with normal lipid levels.[2]
| Parameter | Baseline | This compound (300 mg/day for 10 days) |
| Serum PCSK9 Reduction | 100% | ↓ 36.4% (p<0.001) |
Table 2: Effect of this compound on serum PCSK9 levels in healthy volunteers.[2]
A randomized, double-blind, placebo-controlled study was conducted in subjects with elevated LDL-C.[2][4]
| Parameter | Placebo (28 days) | This compound (300 mg/day for 28 days) |
| LDL-C Reduction | - | ↓ 26.3% (p<0.01) |
| Total Cholesterol (TC) Reduction | - | ↓ 20.1% (p<0.01) |
| Apolipoprotein B (ApoB) Reduction | - | ↓ 17.4% (p=0.01) |
| Serum PCSK9 Reduction | - | ↓ 39.2% (p<0.05) |
Table 3: Efficacy of this compound in hyperlipidemic subjects after 28 days of treatment.[2][4]
Experimental Protocols
Preclinical Evaluation in a Hyperlipidemic Hamster Model
This protocol is based on the reported preclinical studies of this compound.[2][5][7]
1. Animal Model and Diet:
-
Species: Male Golden Syrian hamsters.
-
Diet: A high-fat, high-cholesterol diet (HFHCD) is used to induce hyperlipidemia. A "cafeteria diet" or "free-choice diet" where animals can choose between a standard chow and a high-fat/cholesterol diet with fructose-enriched water can also be utilized to induce a NASH phenotype.[7][8]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the study.
2. Experimental Design:
-
Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (e.g., 20, 40, 80, 160 mg/kg/day)
-
-
Administration: this compound is administered orally once daily via gavage.
-
Duration: 4 weeks.
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected at baseline and at the end of the study for lipid and PCSK9 analysis.
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and liver tissue is collected for LDLR protein analysis and histological examination (e.g., Oil Red O staining for lipid accumulation).[7]
-
Lipid Profile Analysis: Serum levels of TC, LDL-C, and TG are measured using a clinical chemistry analyzer.
-
PCSK9 Measurement: Circulating PCSK9 levels are quantified using a commercially available ELISA kit.
-
LDLR Protein Expression: Liver tissue lysates are analyzed by Western blot to determine the relative expression of LDLR protein.
Figure 2: Preclinical Experimental Workflow.
Clinical Trial Protocol (Phase 2 Proof-of-Concept)
This protocol is based on the publicly available information for the Phase 2 clinical trial of this compound (NCT04438096).[3][7]
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group, multi-center study.
-
Population: Drug-naive subjects with elevated LDL-C.
-
Phases:
-
4-week single-blind placebo run-in period with diet and exercise intervention.
-
12-week double-blind treatment period.
-
4-week safety follow-up period.
-
2. Treatment Arms:
-
Placebo once daily.
-
This compound 100 mg once daily.
-
This compound 200 mg once daily.
-
This compound 300 mg once daily.
3. Key Inclusion Criteria:
-
Aged 18-70 years.
-
Hypercholesterolemic subjects with LDL-C levels between 3.36 mmol/L and 4.88 mmol/L at screening.
4. Key Exclusion Criteria:
-
Fasting triglycerides ≥ 3.99 mmol/L.
-
History of significant cardiovascular, renal, pulmonary, or liver diseases.
-
History of diabetes.
-
ALT or AST > 1.5x the upper limit of normal at screening.
5. Efficacy and Safety Assessments:
-
Primary Endpoint: Percent change in LDL-C from baseline to week 12.
-
Secondary Endpoints:
-
Changes in other lipid parameters (TC, HDL-C, TG, ApoB, non-HDL-C, Lp(a)).
-
Changes in hsCRP and plasma PCSK9 levels.
-
Safety and tolerability assessments (adverse events, clinical laboratory tests, vital signs, ECGs).
-
Figure 3: Phase 2 Clinical Trial Logical Flow.
Conclusion
This compound has demonstrated significant potential as an oral, once-daily therapy for lowering LDL-C in both preclinical and early-phase clinical studies. Its dual mechanism of action, targeting both PCSK9 expression and hepatic lipid metabolism via AMPK activation, offers a promising approach for the management of atherosclerotic cardiovascular disease. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Further research, including the results of the completed Phase 2 trial, will be crucial in fully elucidating its efficacy and safety profile.
References
- 1. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 0201.nccdn.net [0201.nccdn.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. | BioWorld [bioworld.com]
- 6. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiogenex.com [physiogenex.com]
- 8. physiogenex.com [physiogenex.com]
CVI-LM001 Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical and preclinical investigation of CVI-LM001, a first-in-class, oral small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9). The following sections detail the treatment duration in various studies, summarize key quantitative outcomes, outline experimental protocols, and illustrate the compound's mechanism of action and study designs.
Quantitative Data Summary
The following tables summarize the treatment duration and key efficacy data from preclinical and clinical trials of this compound.
Table 1: Preclinical Studies in Hyperlipidemic Hamster Models
| Study Type | Treatment Duration | Dosage | Key Findings |
| Hyperlipidemic Hamster Model | 4 weeks | 40, 80, 160 mg/kg (once daily) | Dose-dependent increase in liver LDLR protein (up to 3.5-fold) and decrease in circulating PCSK9 (to 10% of control at the highest dose). Significant reductions in serum LDL-C, TC, and TG.[1][2][3] |
| Diet-Induced NASH Hamster Model | 5 weeks | 100 mg/kg | Improved total NASH score, primarily through substantial reductions in hepatic ballooning.[2][4] |
| High-Fat, High-Cholesterol Diet-Fed Hamsters | 4 weeks | 10, 20, 40 mg/kg (once daily) | Dose-dependent reductions in serum LDL-C, TC, and TG. The 20 mg/kg dose lowered LDL-C by 37%, TC by 39%, and TG by 40%. Ameliorated liver fat accumulation.[2] |
Table 2: Clinical Trial Treatment Durations and Outcomes
| Clinical Trial Phase | Patient Population | Treatment Duration | Dosage (once daily) | Key Efficacy Results (vs. Placebo or Baseline) |
| Phase 1a | Healthy Volunteers | 10 days | 300 mg | 36.4% reduction in serum PCSK9 compared to baseline.[1][2][3] |
| Phase 1b (Proof-of-Mechanism) | Subjects with Elevated LDL-C | 28 days | 300 mg | Serum LDL-C: -26.3%; Total Cholesterol (TC): -20.1%; Apo B: -17.4%; Serum PCSK9: -39.2%.[2][3] |
| Phase 2 (Proof-of-Concept) | Patients with Hypercholesterolemia | 12 weeks | 100 mg, 200 mg, 300 mg | The primary endpoint is the reduction of LDL-C from baseline after 12 weeks of treatment.[1][5][6] |
Experimental Protocols
The following are generalized protocols based on the available information from published studies and clinical trial registrations.
Preclinical Efficacy Protocol (Hyperlipidemic Hamster Model)
-
Animal Model: Male Golden Syrian hamsters are fed a high-fat and high-cholesterol diet (HFHCD) to induce hyperlipidemia.
-
Acclimatization: Animals are acclimatized for a minimum of one week prior to study initiation.
-
Grouping: Hamsters are randomly assigned to vehicle control or this compound treatment groups (e.g., 10, 20, 40, 80, 100, 160 mg/kg). A positive control group (e.g., fenofibrate (B1672516) 50 mg/kg) may be included.[4]
-
Dosing: this compound is administered orally via gavage, once daily, for a duration of 4 to 5 weeks.[2][3][4]
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for lipid and PCSK9 analysis. At the termination of the study, liver tissue is collected.
-
Biochemical Analysis:
-
Serum levels of LDL-C, Total Cholesterol (TC), Triglycerides (TG), and Apolipoprotein B (ApoB) are measured using standard enzymatic assays.
-
Serum PCSK9 levels are quantified using a species-specific ELISA kit.
-
-
Liver Tissue Analysis:
-
LDLR protein expression is determined by Western blot analysis of liver lysates.
-
For NASH models, liver sections are stained with Oil Red O to assess fat accumulation and histologically scored for steatosis, inflammation, and ballooning.[4]
-
Clinical Trial Protocol (Phase 2, NCT04438096)
-
Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group study.[6]
-
Participant Population: Drug-naive subjects with elevated LDL cholesterol. Key exclusion criteria include fasting triglycerides ≥3.99 mmol/L, a history of significant cardiovascular, renal, or liver diseases, and diabetes.[5]
-
Run-in Period: A 4-week single-blind, placebo run-in period is implemented where all subjects receive diet and exercise counseling.[5]
-
Randomization: Eligible subjects are randomly assigned in a 1:1:1:1 ratio to one of four treatment arms:
-
This compound 100 mg once daily
-
This compound 200 mg once daily
-
This compound 300 mg once daily
-
Placebo once daily[5]
-
-
Treatment Period: Subjects receive the assigned treatment for 12 weeks.[5][6]
-
Assessments:
-
Primary Efficacy Endpoint: Percent change in LDL-C from baseline to week 12.
-
Secondary Efficacy Endpoints: Changes in other lipid parameters (TC, ApoB) and serum PCSK9 levels.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including ALT and AST), vital signs, and physical examinations throughout the study.
-
-
Follow-up: A 4-week safety follow-up period occurs after the discontinuation of the investigational product.[5]
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is an oral small molecule that modulates PCSK9 and lipid metabolism through a dual mechanism.[1] It inhibits the transcription of the PCSK9 gene, reducing the amount of PCSK9 protein available to bind to the LDL receptor (LDLR).[7][8] This leads to less degradation of the LDLR, allowing more receptors to be recycled to the surface of hepatocytes to clear LDL-cholesterol from the bloodstream.[8] Additionally, this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy, which helps to reduce the synthesis of fats in the liver and increase fatty acid oxidation.[1]
Figure 1: this compound Mechanism of Action.
Clinical Trial Workflow (Phase 2)
The workflow for the Phase 2 clinical trial (NCT04438096) follows a structured, multi-stage process designed to rigorously evaluate the efficacy and safety of this compound.
Figure 2: this compound Phase 2 Clinical Trial Workflow.
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. | BioWorld [bioworld.com]
- 3. 0201.nccdn.net [0201.nccdn.net]
- 4. physiogenex.com [physiogenex.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Healthcare Investors | Oral Medications [cvipharma.com]
- 7. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
Assessing the Safety and Tolerability of CVI-LM001: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is a first-in-class, orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) under development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD)/nonalcoholic steatohepatitis (NASH).[1][2] This document provides a comprehensive overview of the safety, tolerability, and mechanism of action of this compound, based on available preclinical and clinical data. Detailed protocols for key experimental assays and data presentation are included to support further research and development.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both lipid metabolism and hepatic steatosis.[1][2]
-
PCSK9 Modulation and LDLR Upregulation : this compound inhibits the transcription of PCSK9 and prevents the degradation of low-density lipoprotein receptor (LDLR) mRNA.[1] This leads to an increase in the number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][3]
-
AMPK Activation : this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2] AMPK activation shifts the liver from an anabolic to a catabolic state, resulting in reduced synthesis of hepatic fat and increased fatty acid oxidation.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical Safety and Efficacy
Preclinical studies in hamster models have demonstrated the efficacy of this compound in improving lipid profiles and liver health.
Data Presentation
| Preclinical Study | Model | Treatment | Key Findings | Reference |
| Hyperlipidemia | Hyperlipidemic Hamsters | 40, 80, 160 mg/kg/day for 4 weeks | Dose-dependent increase in liver LDLR protein (up to 3.5-fold). Dose-dependent decrease in circulating PCSK9 (down to 10% of control). Significant reductions in serum LDL-C, TC, and TG. | [1][2][3] |
| Hepatic Steatosis | High-Fat, High-Cholesterol Diet (HFHCD)-fed Hamsters | 20 mg/kg/day for 4 weeks | 37% reduction in LDL-C. 39% reduction in Total Cholesterol (TC). 40% reduction in Triglycerides (TG). 67% reduction in liver fat accumulation (Oil Red O staining). | [2][4] |
| NASH | Diet-induced NASH Hamsters | 100 mg/kg/day for 5 weeks | Improved total NASH score. 73% reduction in hepatic ballooning. | [2][4][5] |
Clinical Safety and Tolerability
Phase 1 clinical trials have been completed in both healthy volunteers and subjects with hyperlipidemia, indicating a favorable safety and tolerability profile for this compound. A Phase 2 proof-of-concept trial has also completed enrollment.[1][6]
Data Presentation
| Clinical Trial Phase | Population | Treatment | Key Safety and Tolerability Findings | Key Efficacy Findings | Reference |
| Phase 1a (SAD & MAD) | Healthy Volunteers (n=105) | Single Ascending Doses (100-800 mg). Multiple Ascending Doses (100-300 mg/day for 10 days). | Excellent safety profile. Well-tolerated at all doses. | 36.4% reduction in serum PCSK9 at 300 mg/day. | [2][3][4] |
| Phase 1b (Proof of Mechanism) | Hyperlipidemic Subjects (n=33) | 200 mg and 300 mg/day for 28 days. | Benign safety and tolerability profile. No Serious Adverse Events (SAEs) reported. | At 300 mg/day: -26.3% LDL-C, -20.1% TC, -17.4% ApoB, -39.2% PCSK9. 200 mg dose showed a trend towards reduction in LDL-C and TC. | [2][3][4][5] |
| Phase 2 (Proof of Concept) | Patients with Hypercholesterolemia | 100, 200, and 300 mg/day for 12 weeks. | To be evaluated. | To be evaluated. | [6][7][8] |
Pharmacokinetics
Pharmacokinetic data from Phase 1 studies support a once-daily dosing regimen.[2][3][4]
-
Time to Peak Concentration (Tmax): Approximately 1-1.5 hours post-dose.
-
Mean Half-life (t1/2): 32 to 45 hours after a single dose, and 62 to 68 hours following multiple doses.
Experimental Protocols
The following are representative protocols for key experiments relevant to the assessment of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions.
Protocol 1: Western Blot for LDLR in Hamster Liver Tissue
This protocol describes a method for determining the relative expression of LDLR protein in liver tissue homogenates.
Materials:
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LDLR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
Protocol 2: Oil Red O Staining for Hepatic Steatosis in Hamster Liver
This protocol is for the qualitative and semi-quantitative assessment of neutral lipid accumulation in frozen liver sections.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
10% Neutral Buffered Formalin
-
Propylene (B89431) glycol
-
Oil Red O staining solution
-
85% Propylene glycol
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Embed fresh liver tissue in OCT and snap-freeze.
-
Cut frozen sections (e.g., 8-10 µm) using a cryostat and mount on slides.
-
Air dry the sections.
-
Fix the sections in 10% neutral buffered formalin.
-
Rinse with distilled water.
-
Incubate in propylene glycol.
-
Stain with Oil Red O solution.
-
Differentiate in 85% propylene glycol.
-
Rinse with distilled water.
-
Counterstain nuclei with Mayer's Hematoxylin.
-
Rinse with tap water.
-
Coverslip with aqueous mounting medium.
-
Image Analysis: Capture images using a light microscope and quantify the red-stained area (lipid droplets) as a percentage of the total tissue area using image analysis software.
Protocol 3: ELISA for Serum PCSK9 Levels
This protocol provides a general method for quantifying circulating PCSK9 levels in serum samples using a sandwich ELISA.
Materials:
-
96-well microplate
-
PCSK9 capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Recombinant PCSK9 standard
-
Biotinylated PCSK9 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the PCSK9 capture antibody and incubate overnight at 4°C.
-
Wash the plate and block for 1-2 hours at room temperature.
-
Wash the plate and add serially diluted PCSK9 standards and serum samples. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the PCSK9 concentration in the samples.
Conclusion
This compound has demonstrated a promising safety and tolerability profile in early-stage clinical trials, with no serious adverse events reported.[2][4] The dual mechanism of action, involving both PCSK9 inhibition and AMPK activation, suggests potential benefits for patients with hypercholesterolemia and NAFLD/NASH.[1] The preclinical and Phase 1 data support the continued clinical development of this compound as a novel oral therapy for these conditions.[1][2][3] Further data from the completed Phase 2 trial will be crucial in fully assessing its efficacy and safety in a larger patient population.
References
- 1. Western blot analysis of liver tissue [bio-protocol.org]
- 2. | BioWorld [bioworld.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. physiogenex.com [physiogenex.com]
- 6. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 7. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
CVI-LM001 off-target effects in preclinical models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with CVI-LM001 in preclinical models. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It has a dual mechanism of action:
-
PCSK9 Modulation : It upregulates the liver low-density lipoprotein receptor (LDLR) expression by inhibiting PCSK9 transcription and preventing the degradation of LDLR mRNA.[1][3][4] This leads to accelerated removal of LDL-cholesterol from the blood.
-
AMPK Activation : this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy.[1] This activation helps to reduce the synthesis of fat in the liver and increase fatty acid oxidation.[1]
Q2: What are the reported on-target effects of this compound in preclinical models?
A2: In preclinical studies using hyperlipidemic hamster models, this compound has demonstrated dose-dependent efficacy.[1][2][5] Treatment for four weeks resulted in:
-
Up to a 3.5-fold increase in liver LDLR protein levels.[1][2][5]
-
A decrease in circulating PCSK9 levels to 10% of the control at the highest dose.[1][2][5]
-
Significant reductions in serum LDL-C, total cholesterol (TC), and triglycerides (TG).[1][2]
In a diet-induced non-alcoholic steatohepatitis (NASH) hamster model, this compound treatment substantially reduced hepatic ballooning and improved the overall NASH score.[1][2]
Q3: Has this compound shown a favorable safety profile in preclinical studies?
A3: Yes, preclinical studies have indicated a broad safety window for CVI Pharmaceuticals' compounds, and this compound specifically has shown a benign safety and tolerability profile in early clinical trials.[1][2][5][6] In a Phase 1b study, no serious adverse events (SAEs) were reported.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in hamster models.
Table 1: Effects of this compound on Lipid Profile in HFHCD-fed Hamsters (4-week treatment)
| Dose (mg/kg) | LDL-C Reduction | TC Reduction | TG Reduction |
| 20 | 37% | 39% | 40% |
Data from a study in high-fat and high cholesterol diet (HFHCD)-fed hamsters.[2]
Table 2: Effects of this compound on PCSK9 and LDLR in Hyperlipidemic Hamsters (4-week treatment)
| Dose (mg/kg) | Circulating PCSK9 Levels | Liver LDLR Protein Levels |
| 160 | Reduced to 10% of control | Up to 3.5-fold increase |
Data from a study in hyperlipidemic hamsters.[1][2][5]
Key Experimental Protocols
Protocol 1: Evaluation of this compound in a Hyperlipidemic Hamster Model
-
Animal Model : Male golden Syrian hamsters.
-
Diet : High-fat and high-cholesterol diet (HFHCD) to induce hyperlipidemia.
-
Treatment Groups :
-
Vehicle control.
-
This compound (e.g., 40, 80, and 160 mg/kg).
-
Positive control (e.g., fenofibrate (B1672516) at 50 mg/kg).
-
-
Administration : Oral gavage, once daily (QD) for 4 weeks.
-
Endpoint Analysis :
-
Serum Lipids : Collect blood samples at baseline and at the end of the study. Measure serum levels of LDL-C, TC, and TG using standard enzymatic assays.
-
PCSK9 Levels : Measure circulating PCSK9 levels using an ELISA kit.
-
LDLR Protein Expression : At the end of the study, harvest liver tissue. Prepare liver lysates and determine LDLR protein levels by Western blot analysis.
-
Protocol 2: Evaluation of this compound in a Diet-Induced NASH Hamster Model
-
Animal Model : Male golden Syrian hamsters.
-
Diet : A "free choice" diet, where animals can choose between a standard chow diet with normal water and a high-fat/cholesterol diet with 10% fructose (B13574) in the drinking water for up to 20 weeks to induce NASH.[7]
-
Treatment Groups :
-
Vehicle control.
-
This compound (e.g., 100 mg/kg).
-
Positive control (e.g., elafibranor (B1671153) at 15 mg/kg).
-
-
Administration : Oral gavage, once daily (QD) for the final 5 weeks of the diet regimen.[7]
-
Endpoint Analysis :
-
Histopathology : Harvest liver tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis.
-
NASH Score : Score the histological features to calculate the NAFLD Activity Score (NAS).
-
Liver Fat Content : Stain frozen liver sections with Oil Red O to visualize neutral lipids. Quantify the stained area.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Preclinical experimental workflow for this compound.
Troubleshooting Guide
Troubleshooting On-Target Efficacy Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in serum lipid measurements | - Inconsistent fasting times before blood collection.- Improper sample handling and storage.- Technical error in the assay. | - Standardize the fasting period for all animals before blood draws.- Ensure proper and consistent processing and storage of serum samples.- Run quality controls and standards with each assay plate. |
| No significant change in LDLR protein levels | - Sub-optimal dose of this compound.- Poor oral bioavailability in the study animals.- Issues with Western blot protocol. | - Confirm the dose range based on published studies.- Perform pharmacokinetic analysis to confirm drug exposure.- Optimize antibody concentrations and incubation times for the Western blot. Include positive and negative controls. |
| Inconsistent NASH scores | - Subjectivity in histological scoring.- Variation in diet intake among animals. | - Have slides scored by two independent, blinded pathologists.- Monitor food and water consumption to ensure consistent diet-induced pathology. |
Investigating Potential Off-Target Effects (Hypothetical Guide)
While specific off-target effects of this compound are not detailed in public literature, a systematic investigation can be performed using established methodologies.
Q: How can I begin to investigate the potential off-target effects of this compound?
A: A tiered approach is recommended, starting with computational and in vitro methods before moving to cell-based and in vivo models.
1. Computational Prediction:
-
Method : Use computational tools and databases to screen this compound against a large panel of known protein targets based on its chemical structure.[6][7] These methods use machine learning and chemical similarity to predict potential interactions.
-
Expected Outcome : A list of potential off-target proteins or protein families (e.g., kinases, GPCRs) that may bind to this compound.
2. In Vitro Screening:
-
Method : Perform an in vitro kinase profiling assay.[5][8] Screen this compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.
-
Expected Outcome : A "percent inhibition" value for each kinase in the panel. Significant inhibition of a kinase other than the intended target would indicate a potential off-target interaction.
3. Cell-Based Target Engagement:
-
Method : Use a Cellular Thermal Shift Assay (CETSA) to confirm if this compound binds to a potential off-target protein within a cellular context.[1][2][3][4][9] This assay measures the change in the thermal stability of a protein when a ligand is bound.
-
Expected Outcome : A thermal shift indicates direct binding of this compound to the protein in intact cells, providing evidence of target engagement.
Caption: Logical workflow for identifying off-target effects.
Q: What should I do if I identify a potential off-target interaction?
A: If a credible off-target is identified through these screening methods, the next step is to determine its functional consequence. This can be achieved by:
-
Genetic Knockout/Knockdown : Test the effect of this compound in cell lines where the potential off-target protein has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the cellular phenotype observed with this compound treatment is lost in these cells, it suggests the phenotype is mediated by that off-target.
-
Dose-Response Studies : Determine the concentration at which this compound affects the off-target and compare it to the on-target potency. A large separation between on-target and off-target potency may indicate that the off-target effect is not physiologically relevant at therapeutic doses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
Potential for drug-drug interactions with CVI-LM001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for drug-drug interactions with CVI-LM001. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic pathway of this compound?
A: Currently, there is limited publicly available information detailing the specific metabolic pathways of this compound. Preclinical and clinical studies have focused on the pharmacokinetics, safety, and efficacy of the compound.[1][2][3] While it is known that this compound is metabolized, the primary enzymes responsible for its metabolism have not been publicly disclosed.[3] For a novel oral small molecule like this compound, it is crucial to characterize its metabolic profile to anticipate potential drug-drug interactions.
Q2: Have any studies been conducted on the interaction of this compound with cytochrome P450 (CYP) enzymes?
A: Specific studies detailing the interaction of this compound with cytochrome P450 (CYP) enzymes are not available in the public domain. Therefore, it is unknown whether this compound is a substrate, inhibitor, or inducer of any specific CYP isoforms. Such studies are a critical component of a comprehensive drug development program to assess the drug-drug interaction potential.
Q3: Is there any information on the potential for this compound to interact with drug transporters?
A: There is currently no publicly available data on the potential for this compound to interact with drug transporters, such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs).[4] Investigating these interactions is essential to understand the full pharmacokinetic profile and potential for interactions with co-administered drugs.[4]
Q4: Have any clinical drug-drug interaction studies been conducted with this compound?
A: Based on the available information, specific clinical drug-drug interaction studies for this compound have not been published. Phase 1a, 1b, and 2 clinical trials have demonstrated a favorable safety and tolerability profile for this compound in healthy volunteers and patients with hypercholesterolemia.[1][3][5] However, these studies were primarily designed to assess safety, tolerability, and efficacy rather than to systematically evaluate drug-drug interactions.
Q5: What is the recommended course of action when planning to co-administer this compound with other drugs in a research setting?
A: Given the lack of specific drug-drug interaction data, caution should be exercised when co-administering this compound with other medications, particularly those with a narrow therapeutic index or known to be sensitive substrates, inhibitors, or inducers of major drug-metabolizing enzymes and transporters. In a research setting, it is advisable to conduct in vitro studies to assess the potential for interactions before proceeding with in vivo co-administration studies.
Troubleshooting Guide
This guide addresses potential issues researchers might encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected variability in pharmacokinetic (PK) data for this compound in animal studies. | Co-administration of another compound that may be an inhibitor or inducer of enzymes responsible for this compound metabolism. | 1. Review all co-administered compounds for known effects on drug metabolism. 2. If possible, conduct a pilot study with this compound alone to establish a baseline PK profile. 3. Consider conducting in vitro metabolism studies to identify the primary metabolizing enzymes for this compound. |
| Observed toxicity or lack of efficacy of a co-administered drug in the presence of this compound. | This compound may be inhibiting or inducing the metabolism of the co-administered drug, altering its exposure. | 1. Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm a PK interaction. 2. Perform in vitro CYP or transporter inhibition/induction assays with this compound to identify the mechanism of interaction. |
| Difficulty interpreting in vivo drug interaction study results. | Complex interactions involving multiple enzymes and/or transporters. | 1. Utilize a "cocktail" approach with well-characterized probe substrates for various CYP enzymes and transporters to screen for this compound's interaction potential in a single study.[4] 2. Consider using physiologically-based pharmacokinetic (PBPK) modeling to simulate and better understand the observed interactions.[4] |
Data Presentation
Pharmacokinetic Parameters of this compound (from Phase 1 Studies)
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |
| Time to Peak Concentration (Tmax) | ~1-1.5 hours | Not specified | [2] |
| Mean Half-life (t1/2) | 32 to 45 hours | 62 to 68 hours | [2] |
Experimental Protocols
General Protocol for In Vitro CYP Inhibition Assay:
-
Objective: To determine the potential of this compound to inhibit major human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).
-
Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates and their corresponding metabolites, NADPH regenerating system, this compound, and positive control inhibitors.
-
Procedure:
-
Pre-incubate this compound at various concentrations with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for each CYP isoform.
-
After a defined incubation period, terminate the reaction.
-
Quantify the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) for each CYP isoform.
General Protocol for In Vitro Metabolic Stability Assay:
-
Objective: To determine the rate at which this compound is metabolized by liver microsomes.
-
Materials: Human, rat, or mouse liver microsomes, this compound, NADPH regenerating system, and control compounds with known metabolic stability.
-
Procedure:
-
Incubate this compound at a fixed concentration with liver microsomes in the presence of the NADPH regenerating system.
-
Collect samples at various time points.
-
Terminate the reaction in the collected samples.
-
Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of this compound.
Visualizations
Caption: A general workflow for assessing drug-drug interaction potential.
Caption: this compound dual mechanism of action signaling pathway.[1]
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. 0201.nccdn.net [0201.nccdn.net]
- 3. physiogenex.com [physiogenex.com]
- 4. Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Healthcare Investors | Oral Medications [cvipharma.com]
Addressing variability in patient response to CVI-LM001
Technical Support Center: CVI-LM001
Disclaimer: this compound is a fictional investigational compound targeting the VAK1 kinase pathway. This document is for illustrative purposes only.
Troubleshooting Guides
This section provides guidance for common issues encountered during in-vitro experiments with this compound.
Issue 1: High Variability in IC50 Values for this compound in Cell Viability Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values when treating cancer cell lines with this compound. What are the potential causes and solutions?
A: High variability in cell viability assays can stem from several factors, ranging from technical execution to biological variables.
Potential Causes & Recommended Solutions:
-
Cell Culture Conditions:
-
Inconsistent Cell Seeding Density: Ensure a uniform number of cells is seeded across all wells. Use a calibrated automated cell counter for accuracy.
-
High Passage Number: Cell lines can undergo genetic drift at high passage numbers, altering their response to drugs. Use cells within a consistent and low passage range for all experiments.
-
Cell Health: Only use cells that are in the logarithmic growth phase and exhibit high viability (>95%) before plating.
-
-
Reagent & Compound Handling:
-
Compound Stability: Ensure this compound is properly stored and protected from light. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a common source of error.[1] Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact results.[2] Optimize and standardize the incubation time for each cell line.
-
Assay Choice: The choice of viability assay (e.g., MTT, MTS, ATP-based) can influence results.[3][4] ATP-based assays (like CellTiter-Glo®) are often more sensitive and have a broader dynamic range.[4]
-
Data Presentation: Troubleshooting IC50 Variability
| Parameter | Expected/Good Result | Problematic Result (Example) | Potential Cause(s) |
| IC50 Value | Consistent across replicates (e.g., 1.5 µM, 1.6 µM, 1.4 µM) | High standard deviation (e.g., 1.5 µM, 3.2 µM, 0.8 µM) | Inconsistent cell seeding, pipetting error |
| Dose-Response Curve | Clear sigmoidal curve with a steep slope | Shallow curve or erratic data points | Cell health issues, compound instability |
| R² Value | > 0.95 | < 0.90 | High variability in raw data, incorrect curve fit |
Experimental Protocol: Standardized Cell Viability Assay (ATP-based)
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in culture medium to achieve the desired final concentrations. The final vehicle concentration should be consistent across all wells and typically ≤ 0.1%.
-
Cell Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and no-cell background controls.
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C, 5% CO2.
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.[3]
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence. Normalize the data to vehicle-treated controls and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms that could contribute to the variability in patient response to this compound?
A: Variability in patient response to kinase inhibitors is a common challenge in oncology.[5] For this compound, several factors are hypothesized to contribute:
-
Tumor Intrinsic Factors:
-
VAK1 Gene Mutations: Specific mutations in the VAK1 gene, other than the activating mutation that confers sensitivity, could prevent this compound from binding effectively.
-
Bypass Signaling Pathways: Activation of alternative survival pathways can compensate for the inhibition of VAK1, leading to primary resistance.[6]
-
Drug Efflux Pumps: Overexpression of membrane transporters like P-glycoprotein can actively pump this compound out of the tumor cells, reducing its intracellular concentration and efficacy.
-
-
Patient-Specific Factors:
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different levels of drug exposure at the tumor site.[6]
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or the presence of certain stromal cells, can influence drug response.[5]
-
Q2: Are there any known biomarkers that can predict a patient's response to this compound?
A: Research is ongoing to identify robust predictive biomarkers. Currently, the most promising candidate is the presence of a specific activating mutation in the VAK1 kinase domain. However, other potential biomarkers under investigation include:
-
VAK1 Expression Levels: High expression of VAK1 protein, as determined by immunohistochemistry (IHC), may correlate with greater dependence on the VAK1 pathway and thus higher sensitivity to this compound.
-
Phospho-VAK1 Levels: Measuring the phosphorylated (active) form of VAK1 could be a more direct indicator of pathway activation and potential drug efficacy.
-
Gene Expression Signatures: A multi-gene signature that reflects the activity of the VAK1 pathway and downstream effectors is being explored as a more comprehensive predictive tool.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A: Acquired resistance occurs when a tumor initially responds to treatment but then begins to progress.[6] For this compound, potential mechanisms include:
-
Secondary VAK1 Mutations: The development of new mutations in the VAK1 gene that interfere with this compound binding is a common mechanism of resistance to kinase inhibitors.
-
VAK1 Gene Amplification: Increased copy number of the VAK1 gene can lead to higher levels of the target protein, requiring higher drug concentrations to achieve inhibition.[6]
-
Upregulation of Bypass Pathways: Tumor cells may adapt by increasing their reliance on alternative signaling pathways to maintain proliferation and survival, rendering the inhibition of VAK1 less effective.
Mandatory Visualizations
Caption: Hypothetical VAK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in PDX models.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
CVI-LM001 Technical Support Center: In Vitro Stability and Solubility Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and solubility of CVI-LM001 for in vitro assays. This resource includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in high-purity DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming (not exceeding 37°C). Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Q3: What is the expected solubility of this compound in aqueous buffers?
A3: As a small molecule inhibitor, this compound is expected to have limited solubility in aqueous buffers. The exact solubility will depend on factors such as the buffer's pH, ionic strength, and the presence of co-solvents. It is highly recommended to experimentally determine the solubility in your specific assay buffer before proceeding with your experiments.
Q4: My this compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To minimize this, perform serial dilutions of your DMSO stock solution in DMSO first. Then, add the final, most diluted DMSO solution to your aqueous buffer with rapid and thorough mixing. It is also crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent-induced artifacts.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.
Quantitative Data Summary
The following table provides estimated solubility data for this compound based on typical values for similar small molecule inhibitors. Note: This data is for guidance only, and it is strongly recommended to determine the solubility experimentally for your specific assay conditions.
| Solvent | Estimated Max Concentration (mg/mL) | Estimated Max Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 | ~110 | The recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Lower than DMSO | Lower than DMSO | Can be used as an alternative solvent, but solubility may be lower. |
| Aqueous Buffers (e.g., PBS) | Low | Low | Solubility is expected to be low and highly dependent on the specific buffer composition and pH. Experimental determination is crucial. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube at 37°C for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
In a 96-well plate, prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In a separate 96-well clear-bottom plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4) to each well.
-
Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader by detecting light scattering (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Protocol 3: In Vitro Cell-Based Assay for this compound Activity
This protocol describes a general method to assess the activity of this compound in a human hepatocyte cell line (e.g., HepG2) by measuring its effect on LDLR protein levels.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a 37°C, 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these further in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against LDLR and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LDLR and the loading control. Normalize the LDLR band intensity to the loading control for each sample. Compare the LDLR levels in the this compound-treated samples to the vehicle control to determine the effect of the compound.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow for In Vitro Assay
Caption: Workflow for evaluating this compound activity in vitro.
Troubleshooting Logic for Compound Precipitation
References
Technical Support Center: CVI-LM001 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVI-LM001. The information is based on preclinical and clinical study data to address potential issues encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] It works through a dual mechanism: it inhibits PCSK9 transcription and prevents the degradation of low-density lipoprotein receptor (LDLR) mRNA.[3][4] This leads to an upregulation of liver LDLR expression, which in turn accelerates the removal of LDL-cholesterol from the blood.[3][4] Additionally, this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy that helps reduce hepatic fat synthesis and increase fatty acid oxidation.[3][4]
Q2: What are the expected outcomes of successful this compound treatment in preclinical models?
A2: In hyperlipidemic hamster models, successful treatment with this compound has been shown to dose-dependently increase liver LDLR protein levels and decrease circulating PCSK9 levels.[1][3][5][6] This is accompanied by significant reductions in serum LDL-C, total cholesterol (TC), and triglycerides (TG).[3] In models of nonalcoholic steatohepatitis (NASH), this compound has been observed to reduce hepatic ballooning and improve the overall NASH score.[1][3]
Q3: Is this compound effective in human subjects?
A3: Yes, clinical trials have demonstrated the efficacy of this compound in humans. In a Phase 1b study with subjects having elevated LDL-C, a 300 mg daily dose of this compound for 28 days significantly reduced serum LDL-C, TC, Apo B, and PCSK9 levels.[1][5][6] The compound was found to be safe and well-tolerated in these studies.[1][5][6]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected reduction in LDL-C levels in an animal model.
-
Possible Cause 1: Suboptimal Dosing. The lipid-lowering effects of this compound are dose-dependent.[1][6]
-
Possible Cause 2: Issues with Compound Administration. Improper administration can lead to variability in plasma concentrations.
-
Possible Cause 3: Animal Model Suitability. The specific animal model and its diet can influence the outcomes.
Problem 2: No significant change in PCSK9 levels after treatment.
-
Possible Cause 1: Insufficient Duration of Treatment. The modulation of PCSK9 levels may require a sustained period of treatment.
-
Solution: In a Phase 1a study in healthy volunteers, a significant reduction in serum PCSK9 was observed after 10 days of oral treatment with 300 mg of this compound.[3][5] Preclinical studies in hamsters were conducted over a 4-week period.[1][3][5] Ensure your experimental timeline is sufficient to observe these changes.
-
-
Possible Cause 2: Assay Sensitivity. The method used to measure PCSK9 levels may not be sensitive enough to detect changes.
-
Solution: Verify the sensitivity and specificity of your PCSK9 assay. Use a validated ELISA or a similar method that has been shown to be effective in quantifying circulating PCSK9 levels.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in a Hyperlipidemic Hamster Model (4-week treatment)
| Dosage (mg/kg, QD) | Increase in Liver LDLR Protein | Decrease in Circulating PCSK9 |
| 40 | Dose-dependent increase | Significant reduction |
| 80 | Dose-dependent increase | Significant reduction |
| 160 | Up to 3.5-fold | Down to 10% of control |
Data sourced from multiple preclinical studies.[1][3][5][6]
Table 2: Efficacy of this compound in Human Subjects with Elevated LDL-C (Phase 1b, 28-day treatment)
| Dosage (mg, QD) | Change in Serum LDL-C | Change in Serum TC | Change in Serum Apo B | Change in Serum PCSK9 |
| 300 | -26.3% | -20.1% | -17.4% | -39.2% |
Data from a randomized, double-blind, placebo-controlled study.[1][5][6]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Hyperlipidemic Hamster Model
-
Animal Model: Male golden Syrian hamsters.
-
Diet: High-fat and high-cholesterol diet (HFHCD) to induce hyperlipidemia.
-
Acclimatization: Allow a period for acclimatization before starting the diet and treatment.
-
Grouping: Divide hamsters into vehicle control and this compound treatment groups (e.g., 40, 80, 160 mg/kg). A positive control group (e.g., fenofibrate) can also be included.[5]
-
Administration: Administer this compound or vehicle once daily (QD) via oral gavage for 4 weeks.[5]
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid panel analysis (LDL-C, TC, TG) and circulating PCSK9 measurement.
-
Tissue Collection: Harvest liver tissue to analyze LDLR protein levels via Western blot or a similar technique.
-
Data Analysis: Compare the mean values of the treatment groups with the vehicle control group using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Preclinical experimental workflow for this compound.
References
Navigating CVI-LM001 Clinical Trial Exclusion Criteria: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the exclusion criteria for the CVI-LM001 clinical trial (NCT04438096). This resource offers troubleshooting advice and frequently asked questions to clarify the rationale behind participant exclusion and to aid in the design and interpretation of related research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions regarding the exclusion criteria for the this compound clinical trial, offering insights into the scientific reasoning and practical implications for researchers.
Q1: Why are patients with very high fasting triglyceride levels (≥3.99 mmol/L) excluded from the this compound trial?
A1: The exclusion of patients with fasting triglyceride levels of 3.99 mmol/L or higher is a strategic decision to ensure the study can accurately assess the effect of this compound on its primary target, LDL cholesterol.[1] High triglycerides can interfere with the accurate measurement of LDL cholesterol, potentially confounding the study's results. Additionally, very high triglyceride levels can be indicative of different underlying metabolic issues that might require specific therapeutic approaches, and including such patients could introduce variability that would make it difficult to isolate the drug's effect.
Q2: What is the rationale for excluding individuals with a history of significant cardiovascular, renal, pulmonary, and liver diseases?
A2: The exclusion of individuals with significant organ system diseases is a standard and critical safety measure in early-phase clinical trials like the Phase II study for this compound.[1] The primary reasons include:
-
Patient Safety: Individuals with pre-existing significant diseases are more vulnerable to potential adverse effects of an investigational drug.
-
Drug Metabolism and Excretion: The liver and kidneys are the primary organs responsible for metabolizing and clearing drugs from the body. Pre-existing disease in these organs could alter the drug's pharmacokinetics, leading to unpredictable and potentially toxic levels of the compound.
-
Confounding Factors: The symptoms and progression of these diseases could be confused with adverse events from the study drug, making it difficult to assess the drug's true safety profile.
-
Focus on Primary Efficacy: By excluding patients with these conditions, the trial can more clearly evaluate the efficacy of this compound on hypercholesterolemia without the confounding influence of other major diseases.[2]
Q3: Why is a history of diabetes an exclusion criterion for this hypercholesterolemia trial?
A3: Excluding patients with a history of diabetes helps to create a more homogenous study population, which is crucial for clearly determining the effect of this compound on LDL cholesterol.[1] Diabetes is a complex metabolic disorder that can significantly impact lipid profiles and cardiovascular risk, independent of the mechanisms targeted by this compound. Including diabetic patients could introduce confounding variables that would make it challenging to interpret the study's findings.[3][4] Furthermore, some lipid-lowering therapies can affect glucose metabolism, so excluding diabetic patients in this phase helps to simplify the safety assessment.[5]
Q4: What is the significance of excluding patients with elevated liver enzymes (ALT or AST > 1.5x the upper limit of normal)?
A4: The exclusion of individuals with elevated alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) levels is a direct safety measure related to liver function.[1] These enzymes are markers of liver health, and elevated levels can indicate underlying liver stress or damage. Since many drugs, including lipid-lowering agents, are metabolized by the liver, it is important to ensure that participants have normal liver function at the start of the trial.[6] This criterion helps to minimize the risk of drug-induced liver injury and ensures that any observed changes in liver enzymes during the study can be more confidently attributed to the investigational drug.
Summary of Quantitative Exclusion Criteria
For ease of reference, the quantitative exclusion criteria for the this compound clinical trial are summarized in the table below.
| Parameter | Exclusion Threshold | Rationale |
| Fasting Triglycerides (TG) | ≥3.99 mmol/L | To ensure accurate LDL-C measurement and a homogenous study population.[1] |
| Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) | > 1.5 times the Upper Limit of Normal (ULN) | To ensure normal liver function and minimize the risk of drug-induced liver injury.[1][6] |
Logical Relationship of this compound Exclusion Criteria
The following diagram illustrates the logical flow of the key exclusion criteria for the this compound clinical trial, categorizing them into metabolic, organ function, and co-morbidity-based criteria.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trial are not publicly available at this time. For specific methodologies regarding the assays and procedures used in the trial, it is recommended to directly consult the publications and clinical trial registration (NCT04438096) for any updates or contact the study sponsor, CVI Pharmaceuticals.
References
- 1. Healthcare Investors | Oral Medications [cvipharma.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Evidence for lowering LDL cholesterol in diabetes is lacking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid management for cardiovascular risk reduction in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. My patient replaced LDL cholesterol-lowering drug with garlic pills: How did he develop a heart block? | Health and Wellness News - The Indian Express [indianexpress.com]
- 6. academic.oup.com [academic.oup.com]
Managing potential adverse events of CVI-LM001
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available preclinical and early-stage clinical data. CVI-LM001 is an investigational compound, and its safety and efficacy have not been fully established. Always refer to the latest official documentation and protocols.
Introduction
This compound is a novel, first-in-class, oral small-molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) under development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD). This technical support center provides guidance on managing potential issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Firstly, it upregulates the expression of the low-density lipoprotein receptor (LDLR) in the liver by inhibiting the transcription of PCSK9 and preventing the degradation of LDLR mRNA. Secondly, it activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which helps to reduce the synthesis of fats in the liver and enhance the oxidation of fatty acids.
Q2: What is the current clinical status of this compound?
A2: this compound has successfully completed a 12-week Phase 2 proof-of-concept trial in China for patients with hypercholesterolemia.[1] Phase 1a and 1b clinical trials in healthy volunteers and subjects with elevated LDL-C have also been completed.
Q3: What is the general safety profile of this compound based on available data?
A3: Based on Phase 1 clinical studies, this compound has a favorable safety profile and was well-tolerated in both healthy volunteers and hyperlipidemic subjects.[1] No serious adverse events (SAEs) have been reported in these early trials.[2][3]
Q4: What are the potential therapeutic applications of this compound?
A4: this compound is being investigated for the treatment of hypercholesterolemia, particularly in patients who cannot tolerate statins or do not reach their LDL-C goals with statin therapy alone.[1] Due to its mechanism of action on liver fat metabolism, it also has potential for treating nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1]
Data from Preclinical and Clinical Studies
Preclinical Efficacy in Hyperlipidemic Hamster Model
| Parameter | Vehicle Control | This compound (40 mg/kg) | This compound (80 mg/kg) | This compound (160 mg/kg) |
| Liver LDLR Protein Levels | Baseline | - | - | Up to 3.5-fold increase |
| Circulating PCSK9 Levels | Baseline | - | - | Decreased to 10% of control |
| Serum LDL-C, TC, and TG | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
Source: CVI Pharmaceuticals[1]
Phase 1b Clinical Trial Results in Hyperlipidemic Subjects (28-day treatment)
| Parameter | Placebo | This compound (300 mg, QD) |
| Serum LDL-C | - | -26.3% (p<0.01) |
| Total Cholesterol (TC) | - | -20.1% (p<0.01) |
| Apolipoprotein B (ApoB) | - | -17.4% (p=0.01) |
| Serum PCSK9 | - | -39.2% (p<0.05) |
Source: Liu, J. et al.[3]
Troubleshooting Guide
General Safety Considerations
While this compound has been reported to be well-tolerated, it is prudent to monitor for potential adverse events common to other lipid-lowering agents during your experiments.
Q: What potential adverse events should I monitor for in my preclinical animal studies?
A: Although no specific adverse events have been detailed for this compound, general monitoring for oral lipid-lowering agents should include:
-
Liver Function: Monitor liver enzymes (ALT, AST) and bilirubin. While this compound is designed to act on the liver, any unexpected elevations should be investigated.
-
Muscle Health: Although more common with statins, it is good practice to monitor for any signs of muscle weakness or pain in animal models.[1][2]
-
Gastrointestinal Issues: Observe for any changes in appetite, weight, or signs of gastrointestinal distress.[4]
-
General Health: Monitor for changes in behavior, activity levels, and overall well-being.
Q: What should I do if I observe elevated liver enzymes in my animal model?
A: An elevation in liver enzymes such as ALT and AST can be an indicator of liver injury.[5][6][7][8][9]
-
Confirm the Finding: Repeat the liver enzyme measurements to rule out any experimental error.
-
Dose-Response Evaluation: Determine if the enzyme elevation is dose-dependent.
-
Histopathology: Conduct a histopathological examination of the liver tissue to identify any cellular changes.
-
Mechanism Investigation: Investigate potential mechanisms of hepatotoxicity.
Experimental Workflow Troubleshooting
Q: I am not observing the expected reduction in LDL-C in my in vivo experiment. What are the possible reasons?
A: Several factors could contribute to a lack of efficacy in an in vivo experiment:
-
Compound Administration: Verify the correct dosage, formulation, and route of administration. Ensure the stability of this compound in your chosen vehicle.
-
Animal Model: Ensure the chosen animal model is appropriate and sensitive to the mechanism of action of this compound. Hyperlipidemic hamster models have been shown to be responsive.[1]
-
Assay Variability: Check the reliability and variability of your LDL-C measurement assay.
-
Biological Factors: Consider factors such as diet, age, and sex of the animals, which can influence lipid metabolism.
Experimental Protocols
Hyperlipidemic Hamster Model for Efficacy Studies
-
Animals: Male Golden Syrian hamsters.
-
Diet: High-fat and high-cholesterol diet (HFHCD) to induce hyperlipidemia.
-
Treatment: this compound administered orally once daily (QD) for 4 weeks at doses of 40, 80, and 160 mg/kg.
-
Endpoints:
-
Serum lipids (LDL-C, TC, TG) measured at baseline and at the end of the study.
-
Circulating PCSK9 levels measured by ELISA.
-
Liver LDLR protein levels quantified by western blot.
-
Phase 1b Clinical Trial in Hyperlipidemic Subjects
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Subjects with elevated LDL-C.
-
Treatment: this compound (300 mg) or placebo administered orally once daily (QD) for 28 days.
-
Endpoints:
-
Serum lipids (LDL-C, TC, ApoB) measured at baseline and at the end of the treatment period.
-
Serum PCSK9 levels.
-
Safety and tolerability assessments.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Statin side effects: Weigh the benefits and risks - Mayo Clinic [mayoclinic.org]
- 2. Statins - Side effects - NHS [nhs.uk]
- 3. What are the side effects of statins? [drugs.com]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 6. Guidelines on the management of abnormal liver blood tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. researchgate.net [researchgate.net]
CVI-LM001 Technical Support Center: Long-Term Safety
Disclaimer: CVI-LM001 is a hypothetical compound. The information provided below is for illustrative purposes, based on common long-term safety considerations for kinase inhibitors in oncological drug development, and should not be used for actual experimental design or clinical decision-making.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term safety concerns for a kinase inhibitor like this compound?
A1: For kinase inhibitors, long-term safety concerns often revolve around off-target effects, which can lead to various toxicities.[1][2] Key areas of investigation include cardiovascular toxicity, hepatic toxicity, renal toxicity, and the potential for secondary malignancies. Continuous inhibition of signaling pathways, even the intended one, can also lead to unforeseen physiological changes over extended periods.
Q2: We are observing unexpected weight loss and lethargy in our long-term (6-month) rodent study. What could be the cause?
A2: These are general signs of toxicity that could stem from several sources. Potential causes include off-target effects on metabolic kinases, gastrointestinal toxicity leading to malabsorption, or cumulative organ damage (e.g., liver or kidney). It is crucial to correlate these clinical signs with blood chemistry and histopathology data. A troubleshooting workflow for such findings is outlined below.
Q3: Is there a risk of cardiotoxicity with this compound, and how can we monitor for it?
A3: Yes, cardiotoxicity is a known risk for many small molecule inhibitors and was responsible for the failure of several drugs.[3][4] It can manifest as arrhythmias, cardiac failure, or hypertension.[3] For long-term preclinical studies, it is recommended to include regular electrocardiogram (ECG) monitoring and terminal histopathology of the heart. For in vitro assessment, assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be valuable for detecting potential issues early.[5]
Q4: How can we assess the off-target activity of this compound to predict potential long-term side effects?
A4: A comprehensive in vitro kinase panel is the standard initial approach to identify unintended targets.[6][7] Screening this compound against a broad panel of kinases can reveal its selectivity profile.[8] Any potent off-target interactions should be further investigated for their potential physiological roles and links to known toxicities.[2]
Troubleshooting Guides
Issue: Unexpected Mortality in a Long-Term In Vivo Study
If premature mortality is observed, a systematic investigation is required to determine the cause and its relation to this compound administration.
-
Immediate Actions:
-
Perform a full necropsy on the deceased animal(s) immediately.
-
Collect blood for hematology and clinical chemistry.
-
Collect all major organs for histopathological examination.
-
-
Troubleshooting Logic: A decision tree can guide the investigation into the cause of mortality.
Figure 1. Troubleshooting logic for unexpected in vivo mortality.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
This table summarizes the inhibitory activity of this compound against its intended target and a selection of key off-target kinases often associated with toxicity.
| Kinase Target | Family | % Inhibition at 1 µM | Potential Long-Term Concern |
| Target Kinase A | Target Family | 98% | N/A (On-Target) |
| VEGFR2 | Tyrosine Kinase | 75% | Hypertension, Cardiovascular events |
| SRC | Tyrosine Kinase | 62% | Gastrointestinal toxicity, Hematological effects |
| ABL1 | Tyrosine Kinase | 15% | Low |
| hERG Channel* | Ion Channel | 5% | Arrhythmia (Low Concern) |
| Note: hERG is not a kinase but is a critical off-target for cardiotoxicity assessment. |
Table 2: Summary of 6-Month Chronic Toxicology Study of this compound in Rats
This table presents key findings from a hypothetical long-term study.
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | High Dose (50 mg/kg) |
| Mortality | 0/10 | 0/10 | 2/10 |
| Body Weight Change | +25% | +15% | -5% |
| Serum ALT (U/L) | 40 ± 8 | 65 ± 12 | 150 ± 30 |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 |
| Heart Histopathology | No abnormalities | No abnormalities | Minimal multifocal fibrosis |
| Liver Histopathology | No abnormalities | Minimal centrilobular hypertrophy | Moderate centrilobular necrosis |
| Statistically significant (p < 0.05) compared to vehicle control. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general method for assessing the selectivity of this compound.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing. For a single-point screen, prepare a working solution that will yield a final assay concentration of 1 µM.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. In a 384-well plate, combine each kinase with its specific substrate and ATP at its Km concentration in reaction buffer.
-
Compound Addition: Add the this compound working solution to the kinase reaction mixtures. Include a DMSO-only vehicle control and a known potent inhibitor as a positive control for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Luminescent Kinase Assay. Luminescence is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. The formula is: % Inhibition = 100 * (1 - (Luminescencecompound / Luminescencevehicle)).
Protocol 2: Workflow for a 6-Month Rodent Chronic Toxicology Study
This protocol describes the key phases and endpoints for a long-term in vivo safety study, which is essential for evaluating chronic toxicity.[9][10]
Figure 2. Experimental workflow for a 6-month chronic toxicology study.
Signaling Pathway Visualization
Hypothetical Signaling Pathway for this compound Target and Key Off-Targets
This diagram illustrates the intended action of this compound on "Target Kinase A" within a cancer cell proliferation pathway, and its potential unintended interactions with VEGFR2 and SRC pathways, which are linked to long-term toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. criver.com [criver.com]
Validation & Comparative
A Comparative Analysis of Novel siRNA-Based Therapy (Inclisiran) and Statins for LDL-C Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between Inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic, and statins, the long-standing cornerstone of low-density lipoprotein cholesterol (LDL-C) management. The document focuses on their respective mechanisms of action, comparative efficacy supported by clinical trial data, and the experimental designs of pivotal studies.
Introduction
For decades, statins have been the primary therapeutic strategy for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease (ASCVD). Their efficacy in lowering LDL-C is well-established. However, the advent of novel therapeutic modalities, such as siRNA-based drugs, presents a paradigm shift in lipid-lowering strategies. Inclisiran offers a distinct mechanism that complements or provides an alternative to statin therapy, particularly for patients with statin intolerance or those who require additional LDL-C reduction despite maximally tolerated statin use.[1][2][3] This guide will delve into the molecular pathways, clinical efficacy, and study protocols of both Inclisiran and statins to provide a comprehensive resource for the scientific community.
Mechanisms of Action
The fundamental difference between Inclisiran and statins lies in their molecular targets and mechanisms for reducing circulating LDL-C.
Inclisiran: Silencing the Message for PCSK9
Inclisiran is a synthetic small interfering RNA (siRNA) that leverages the natural process of RNA interference to inhibit the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9).[4][5][6] The sense strand of the double-stranded siRNA is conjugated to triantennary N-Acetylgalactosamine (GalNAc), which facilitates targeted delivery to hepatocytes via asialoglycoprotein receptors.[4][6]
Once inside the hepatocyte, Inclisiran is incorporated into the RNA-induced silencing complex (RISC).[5][6][7] The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) that encodes for PCSK9, leading to its catalytic cleavage and degradation.[5][6][7] By preventing the translation of PCSK9 mRNA, Inclisiran effectively reduces the intracellular and extracellular levels of the PCSK9 protein.[4][5]
PCSK9's primary function is to bind to LDL receptors on the surface of hepatocytes and target them for lysosomal degradation.[4] By reducing PCSK9 levels, Inclisiran prevents this degradation, leading to an increased number of LDL receptors being recycled back to the hepatocyte surface.[6][7] This enhanced expression of LDL receptors results in a greater uptake and clearance of LDL-C from the bloodstream, thereby lowering circulating LDL-C levels.[6][7][8]
References
- 1. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 2. The Role of Statins in Managing High Cholesterol: Benefits and Side Effects [rupahealth.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 6. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 7. leqviohcp.com [leqviohcp.com]
- 8. droracle.ai [droracle.ai]
Comparative Efficacy of CVI-LM001 in Statin-Intolerant Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CVI-LM001 against leading alternatives for managing hypercholesterolemia, with a focus on the challenging statin-intolerant patient population. This document summarizes available efficacy data, details experimental protocols of pivotal clinical trials, and visualizes key biological pathways and study designs.
Executive Summary
Statin intolerance, primarily due to muscle-related side effects, presents a significant hurdle in managing hypercholesterolemia and reducing cardiovascular risk. This compound, a novel, first-in-class oral small molecule PCSK9 modulator, offers a promising new therapeutic avenue. This guide compares the efficacy of this compound with established non-statin therapies: bempedoic acid, PCSK9 inhibitor monoclonal antibodies (evolocumab), and ezetimibe (B1671841).
While direct clinical trial data for this compound in a specifically defined statin-intolerant cohort is not yet publicly available, this guide utilizes data from its clinical development in hypercholesterolemic populations for a comparative perspective. It is important to note this distinction when evaluating the presented data.
Mechanism of Action
This compound exhibits a dual mechanism of action to lower LDL cholesterol. It inhibits the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9) and prevents the degradation of low-density lipoprotein receptor (LDLR) mRNA.[1] This leads to an increased number of LDLRs on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream. Additionally, this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which helps reduce the synthesis of hepatic fats.[1]
Signaling Pathway of this compound and Comparator Drugs
Caption: Mechanisms of Action for this compound and Comparator Lipid-Lowering Therapies.
Comparative Efficacy Data
The following table summarizes the LDL-C lowering efficacy of this compound in a hypercholesterolemic population and the alternatives in statin-intolerant populations, as reported in key clinical trials.
| Drug/Dosage | Trial | Patient Population | Treatment Duration | Placebo-Corrected Mean LDL-C Reduction |
| This compound 300 mg/day (Oral) | Phase 1b | Subjects with elevated LDL-C | 28 days | -26.3%[2][3] |
| Bempedoic Acid 180 mg/day (Oral) | CLEAR Serenity (NCT02988115) | Statin-intolerant patients | 12 weeks | -21.4%[4][5] |
| Evolocumab 420 mg/month (Subcutaneous) | GAUSS-3 (NCT01984424) | Patients with muscle-related statin intolerance | 24 weeks | -52.8% (vs. Ezetimibe)[6][7] |
| Ezetimibe 10 mg/day (Oral) | GAUSS-3 (NCT01984424) | Patients with muscle-related statin intolerance | 24 weeks | -16.7%[6][7] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies for the pivotal trials of comparator drugs in statin-intolerant populations are provided below.
CLEAR Serenity (Bempedoic Acid)
-
Official Title: Evaluation of the Efficacy and Safety of Bempedoic Acid (ETC-1002) in Patients With Hyperlipidemia and Statin Intolerant.[8]
-
Study Design: A phase 3, double-blind, placebo-controlled study.[4]
-
Patient Population: 345 patients with hypercholesterolemia and a history of intolerance to at least two statins (one at the lowest available dose).[4]
-
Intervention: Patients were randomized 2:1 to receive either bempedoic acid 180 mg or a placebo once daily for 24 weeks.[4]
-
Primary Endpoint: The primary endpoint was the mean percent change from baseline in LDL-C at week 12.[4][5]
-
Key Inclusion Criteria:
-
Requirement for lipid-modifying therapy for primary or secondary prevention of cardiovascular disease.
-
Fasting LDL-C ≥130 mg/dL for primary prevention or ≥100 mg/dL for secondary prevention.
-
Documented intolerance to two or more statins.
-
-
Key Exclusion Criteria:
-
Total fasting triglycerides ≥500 mg/dL.
-
Significant renal or cardiovascular disease/event within the past 3 months.
-
Body Mass Index (BMI) ≥50 kg/m ².
-
GAUSS-3 (Evolocumab vs. Ezetimibe)
-
Official Title: Goal Achievement After Utilizing an Anti-PCSK9 Antibody in Statin Intolerant Subjects-3.[9]
-
Study Design: A two-stage randomized clinical trial.[6][10]
-
Phase A: A 24-week crossover procedure with atorvastatin (B1662188) 20 mg or a placebo to objectively identify patients with muscle symptoms only during atorvastatin treatment.[6][10]
-
Phase B: A 24-week, double-blind, ezetimibe-controlled study.[9]
-
-
Patient Population: 511 adult patients with uncontrolled LDL-C and a history of intolerance to two or more statins.[6][10]
-
Intervention (Phase B): Patients were randomized 2:1 to receive either subcutaneous evolocumab 420 mg monthly or oral ezetimibe 10 mg daily.[6][7]
-
Primary Endpoints:
-
Key Inclusion Criteria:
-
History of intolerance to two or more statins due to muscle-related side effects.
-
Uncontrolled LDL-C levels.
-
-
Key Exclusion Criteria:
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a clinical trial designed to assess the efficacy of a novel lipid-lowering agent in a statin-intolerant population, based on the design of the GAUSS-3 trial.
Caption: A typical experimental workflow for a clinical trial in a statin-intolerant population.
Conclusion
This compound, with its novel oral administration and dual mechanism of action, holds significant potential as a new therapeutic option for hypercholesterolemia. While its efficacy in the general hypercholesterolemic population appears promising, further studies are needed to directly assess its performance in the statin-intolerant population. In this specific and challenging patient group, injectable PCSK9 inhibitors like evolocumab have demonstrated the most substantial LDL-C reduction. Bempedoic acid and ezetimibe offer effective oral alternatives, although with more modest efficacy compared to PCSK9 inhibitors. The choice of therapy for statin-intolerant patients will depend on the required degree of LDL-C lowering, patient preference for oral versus injectable administration, and the evolving clinical data for emerging therapies like this compound.
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. 0201.nccdn.net [0201.nccdn.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy and Tolerability of Evolocumab vs Ezetimibe in Patients With Muscle-Related Statin Intolerance: The GAUSS-3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. amgen.com [amgen.com]
- 10. researchgate.net [researchgate.net]
- 11. Goal Achievement After Utilizing an Anti-PCSK9 Antibody in Statin Intolerant Subjects 3 - American College of Cardiology [acc.org]
CVI-LM001: A Promising Oral PCSK9 Modulator Demonstrating Synergistic Effects with Statin Therapy in Lipid Lowering
For Immediate Release
CVI-LM001, a novel, first-in-class, orally administered small molecule PCSK9 modulator, is showing significant promise in preclinical and early-stage clinical studies for the management of hypercholesterolemia. The agent works through a unique dual mechanism of action that not only inhibits the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9) but also prevents the degradation of low-density lipoprotein receptor (LDLR) mRNA. This mechanism is complementary to that of statins, the standard of care in lipid-lowering therapy, suggesting a powerful synergistic potential for combination treatment.
Preclinical and Clinical Evidence of Efficacy
Preclinical studies in hyperlipidemic hamster models have demonstrated the dose-dependent efficacy of this compound as a monotherapy.[1][2][3] Early-phase clinical trials in both healthy volunteers and patients with hypercholesterolemia have further corroborated these findings, showing significant reductions in both LDL-C and circulating PCSK9 levels.[2]
While specific quantitative data from combination studies with this compound and statins are emerging, the distinct and complementary mechanisms of action provide a strong rationale for a synergistic lipid-lowering effect. Statins increase LDLR transcription via the SREBP2 pathway, while this compound enhances LDLR availability by inhibiting its degradation through the PCSK9 pathway.[1] This dual approach is anticipated to lead to more potent LDL-C reduction than either agent alone.
Comparative Performance Data
To illustrate the potential of this compound, this guide provides a summary of its performance as a monotherapy in preclinical and clinical settings, alongside typical efficacy data for standard lipid-lowering therapies.
Table 1: Preclinical Monotherapy Performance of this compound in Hyperlipidemic Hamsters
| Treatment Group | Dose | Duration | Change in LDL-C | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in Circulating PCSK9 | Increase in Liver LDLR Protein |
| This compound | 20 mg/kg/day | 4 weeks | -37% | -39% | -40% | Significant Reduction | Not Reported |
| This compound | 40 mg/kg/day | 4 weeks | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Increase |
| This compound | 80 mg/kg/day | 4 weeks | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction to ~10% of control | Up to 3.5-fold |
| This compound | 160 mg/kg/day | 4 weeks | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction to ~10% of control | Up to 3.5-fold |
Data sourced from preclinical studies in high-fat and high-cholesterol diet-fed hamsters.[1][2][3]
Table 2: Clinical Monotherapy Performance of this compound in Patients with Hypercholesterolemia (Phase 1b)
| Treatment Group | Dose | Duration | Change in LDL-C | Change in Total Cholesterol (TC) | Change in ApoB | Change in PCSK9 |
| This compound | 300 mg/day | 28 days | -26.3% (p<0.01) | -20.1% (p<0.01) | -17.4% (p=0.01) | -39.2% (p<0.05) |
| Placebo | N/A | 28 days | Not Reported | Not Reported | Not Reported | Not Reported |
Data from a Proof of Mechanism Phase 1b study in subjects with elevated LDL-C.[2]
Table 3: Comparative Efficacy of Standard Oral Lipid-Lowering Monotherapies
| Therapy | Mechanism of Action | Typical LDL-C Reduction |
| Statins (e.g., Atorvastatin, Rosuvastatin) | HMG-CoA reductase inhibitors | 30-60% |
| Ezetimibe | Cholesterol absorption inhibitor | 15-20% |
This table provides a general reference for the efficacy of established oral lipid-lowering agents.
Experimental Protocols
Hyperlipidemic Hamster Model for Dyslipidemia
Objective: To evaluate the lipid-lowering efficacy of this compound in a diet-induced hyperlipidemic hamster model.
Methodology:
-
Animal Model: Male Golden Syrian hamsters are used for the study.
-
Diet-Induced Hyperlipidemia: Animals are fed a high-fat and high-cholesterol diet (HFHCD) for a specified period to induce a hyperlipidemic state, characterized by elevated levels of total cholesterol, LDL-C, and triglycerides.
-
Treatment Groups: Hamsters are randomized into several groups: a vehicle control group and multiple this compound treatment groups at varying doses (e.g., 20, 40, 80, 160 mg/kg/day).
-
Drug Administration: this compound is administered orally once daily for a period of 4 to 5 weeks.
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of LDL-C, total cholesterol, triglycerides, and PCSK9 using standard enzymatic assays and ELISA kits. Liver tissue is also harvested to quantify LDLR protein expression via Western blot.
Phase 2 Proof-of-Concept Clinical Trial (NCT04438096)
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with hypercholesterolemia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[4][5]
-
Participant Population: Drug-naive subjects with elevated LDL cholesterol.[4]
-
Treatment Arms: The study includes four parallel groups: placebo, this compound 100 mg, 200 mg, and 300 mg administered orally once daily.[4]
-
Treatment Duration: A 12-week double-blind treatment period.[4]
-
Primary Outcome: The primary endpoint is the percentage change in LDL-C from baseline to the end of the 12-week treatment period compared to placebo.[5]
-
Key Secondary Outcomes: Evaluation of changes in other lipid parameters (total cholesterol, HDL-C, triglycerides, ApoB), as well as plasma PCSK9 levels. Safety and tolerability are also assessed throughout the study.[5]
Signaling Pathways and Synergistic Mechanism
The synergistic lipid-lowering effect of this compound in combination with statins is rooted in their distinct but complementary mechanisms of action on the regulation of the LDL receptor.
Statins work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. This reduction in intracellular cholesterol leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a transcription factor that upregulates the expression of the LDLR gene, resulting in more LDL receptors on the surface of liver cells.[1]
This compound acts downstream by inhibiting the transcription of PCSK9. PCSK9 is a protein that binds to LDL receptors and targets them for degradation. By reducing PCSK9 levels, this compound prevents the degradation of LDL receptors, thereby increasing their recycling and availability on the cell surface to clear LDL-C from the bloodstream.[1]
When used in combination, statins increase the production of LDL receptors, while this compound protects these newly synthesized receptors from degradation, leading to a more substantial and sustained increase in LDL receptor density and a consequently greater reduction in plasma LDL-C.
References
A Head-to-Head Comparison of Novel Oral Lipid-Lowering Agents: CVI-LM001 and Bempedoic Acid
For researchers and drug development professionals in the cardiovascular space, the landscape of oral therapies for hypercholesterolemia is evolving. Beyond statins, new agents with distinct mechanisms of action are emerging, offering potential alternatives and add-on therapies for managing low-density lipoprotein cholesterol (LDL-C). This guide provides a detailed, data-driven comparison of two such agents: CVI-LM001, a first-in-class oral PCSK9 modulator, and bempedoic acid, an ATP-citrate lyase (ACLY) inhibitor.
Executive Summary
This compound and bempedoic acid represent two different approaches to lowering LDL-C. This compound acts by modulating proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor (LDLR) degradation.[1][2] In contrast, bempedoic acid inhibits ATP-citrate lyase (ACLY), an enzyme involved in the synthesis of cholesterol in the liver.[3][4][5][6][7] While both have demonstrated efficacy in reducing LDL-C, their distinct mechanisms may translate to different clinical profiles and applications. This guide will delve into their mechanisms of action, comparative efficacy from clinical trials, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action
This compound is a novel, orally administered small molecule that modulates PCSK9.[1][2] Its mechanism involves the inhibition of PCSK9 transcription and the prevention of LDLR mRNA degradation.[1] This dual action leads to an upregulation of liver LDLR expression, which in turn accelerates the removal of LDL-C from the blood.[1] Additionally, this compound has been shown to activate hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, which may contribute to reduced hepatic fat synthesis and increased fatty acid oxidation.[1]
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[5][6] Bempedoyl-CoA inhibits ACLY, an enzyme that catalyzes the conversion of citrate (B86180) to acetyl-CoA in the cytoplasm.[3][4] This inhibition of acetyl-CoA synthesis reduces the substrate available for cholesterol and fatty acid production in the liver.[8] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDLR expression, thereby increasing the clearance of LDL-C from the circulation.[3][4]
Efficacy in Lowering LDL-C
Direct head-to-head clinical trials comparing this compound and bempedoic acid have not been published. Therefore, this comparison is based on data from their respective clinical development programs.
This compound Clinical Data
Preclinical studies in hyperlipidemic hamsters showed that this compound dose-dependently increased liver LDLR protein levels and significantly reduced serum LDL-C.[1][2]
Phase 1 clinical trials have provided the initial human efficacy data. In a Phase 1b proof-of-mechanism study in subjects with elevated LDL-C, treatment with this compound for 28 days resulted in statistically significant reductions in several key lipid parameters compared to placebo.[2][9]
Table 1: Summary of this compound Phase 1b Efficacy Data
| Parameter | Dose | Duration | Mean Percent Change from Baseline (vs. Placebo) | p-value |
| LDL-C | 300 mg QD | 28 days | -26.3% | <0.01 |
| Total Cholesterol (TC) | 300 mg QD | 28 days | -20.1% | <0.01 |
| Apolipoprotein B (ApoB) | 300 mg QD | 28 days | -17.4% | =0.01 |
| PCSK9 | 300 mg QD | 28 days | -39.2% | <0.05 |
Source: American Heart Association Journals, CVI Pharmaceuticals Limited.[2][9]
A 12-week Phase 2 proof-of-concept trial in China in patients with hypercholesterolemia has been completed, with topline results indicating significant LDL-C reduction.[1][10]
Bempedoic Acid Clinical Data
Bempedoic acid has undergone extensive investigation in a large Phase 3 clinical trial program (CLEAR). These studies have consistently demonstrated its efficacy in lowering LDL-C in patients on maximally tolerated statins and in those with statin intolerance.[11][12]
A pooled analysis of four Phase 3 trials (CLEAR Harmony, CLEAR Wisdom, CLEAR Tranquility, and CLEAR Serenity) provides a robust overview of its efficacy.[11]
Table 2: Summary of Bempedoic Acid Phase 3 Efficacy Data (Pooled Analysis at Week 12)
| Patient Population | Background Therapy | Placebo-Corrected Mean Percent Change in LDL-C |
| ASCVD/HeFH | Maximally Tolerated Statins | -17.4% to -18.1% |
| Statin Intolerant | None or Low-Dose Statin | -24.06% |
Source: HCPLive, JAMA.[11][12]
In the CLEAR Wisdom trial, bempedoic acid added to maximally tolerated statins resulted in a placebo-corrected LDL-C reduction of 17.4% at 12 weeks.[12]
Safety and Tolerability
This compound Safety Profile
In Phase 1 studies involving 105 healthy volunteers and 33 hyperlipidemic subjects, this compound was reported to have a benign safety profile and was well tolerated.[2][9] No serious adverse events were reported in these early trials.[13]
Bempedoic Acid Safety Profile
The safety of bempedoic acid has been evaluated in over 3,600 patients in Phase 3 trials.[14] It is generally well-tolerated.[14]
Common adverse events reported more frequently with bempedoic acid than placebo include:
-
Tendon rupture (rare)[17]
-
Increased blood urea (B33335) nitrogen and creatinine[14]
-
Decreased hemoglobin[14]
Importantly, bempedoic acid is not associated with the muscle-related side effects commonly seen with statins, as it is not activated in skeletal muscle.[3][18]
Experimental Protocols
Measurement of LDL-C
In clinical trials for both this compound and bempedoic acid, LDL-C is a primary endpoint. The standard method for LDL-C measurement in large clinical trials is typically through calculation using the Friedewald equation, particularly when triglyceride levels are within an acceptable range.[19][20]
Friedewald Equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)
This method is cost-effective and widely used.[19] However, it has limitations, especially in patients with high triglycerides.[20] More advanced methods like beta-quantification or direct measurement may be used in certain circumstances or for validation.[21][22]
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bempedoic acid - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [ricerca.unityfvg.it]
- 8. researchgate.net [researchgate.net]
- 9. 0201.nccdn.net [0201.nccdn.net]
- 10. Healthcare Investors | Oral Medications [cvipharma.com]
- 11. hcplive.com [hcplive.com]
- 12. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Bempedoic acid safety analysis: Pooled data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Bempedoic acid: effect of ATP-citrate lyase inhibition on low-density lipoprotein cholesterol and other lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel method for quantification of lipoprotein(a)-cholesterol: implications for improving accuracy of LDL-C measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel method for quantification of lipoprotein(a)-cholesterol: implications for improving accuracy of LDL-C measurements [escholarship.org]
A Comparative Guide to Oral PCSK9 Inhibitors: An Evaluation of CVI-LM001
The advent of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors has marked a significant milestone in the management of hypercholesterolemia, particularly for patients unable to reach their low-density lipoprotein cholesterol (LDL-C) goals with statins alone. While the first generation of these therapies, comprising injectable monoclonal antibodies, demonstrated profound efficacy, the pursuit of an oral alternative has been a paramount objective to improve patient convenience and adherence. This guide provides a comparative analysis of the investigational oral PCSK9 modulator, CVI-LM001, against established injectable agents and another late-stage oral inhibitor, MK-0616.
Mechanism of Action: A New Frontier in Oral Lipid-Lowering Therapy
PCSK9 plays a critical role in cholesterol homeostasis by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This action reduces the number of available LDLRs to clear LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.[1][3] PCSK9 inhibitors, irrespective of their modality, function by disrupting the PCSK9-LDLR interaction, which increases the recycling of LDLRs to the hepatocyte surface and enhances the clearance of LDL-C.[1][4]
This compound is a first-in-class, orally administered small molecule that functions as a PCSK9 modulator. Its mechanism involves reducing PCSK9 gene expression and potentially increasing LDLR abundance through both PCSK9-dependent and independent pathways.[5] This contrasts with monoclonal antibodies like evolocumab and alirocumab, which are large proteins that bind directly to circulating PCSK9, and macrocyclic peptides like MK-0616, which also block the PCSK9-LDLR interaction.[1][6]
Figure 1. Simplified signaling pathway of PCSK9 and points of intervention for oral inhibitors.
Comparative Performance Data
The primary advantage of this compound lies in its potential as a convenient, once-daily oral therapy.[7] However, early clinical data suggests its LDL-C lowering efficacy may be more modest compared to both injectable antibodies and the investigational oral peptide, MK-0616. The following table summarizes key performance metrics based on available clinical trial data.
| Feature | This compound | MK-0616 (Enlicitide) | Evolocumab (Repatha®) | Alirocumab (Praluent®) |
| Drug Class | Oral Small Molecule PCSK9 Modulator | Oral Macrocyclic Peptide Inhibitor | Injectable Monoclonal Antibody | Injectable Monoclonal Antibody |
| Administration | Once-daily oral pill | Once-daily oral pill | Subcutaneous injection every 2 or 4 weeks | Subcutaneous injection every 2 or 4 weeks |
| LDL-C Reduction | ~26.3% (at 300 mg/day for 28 days, Phase 1b)[5][8] | Up to 60.9% (at 30 mg/day, Phase 2b)[6][9][10] | ~60-70% [11][12][13][14] | ~50-62% [15][16][17][18] |
| PCSK9 Reduction | ~39.2% (at 300 mg/day for 28 days)[5][8] | >90% (free PCSK9 reduction)[19] | Not typically reported as primary efficacy endpoint | Not typically reported as primary efficacy endpoint |
| Development Stage | Phase 2 completed[7][20] | Phase 3 completed, successful topline results announced[21] | Marketed | Marketed |
| Reported Adverse Events | Well-tolerated in Phase 1 studies with a favorable safety profile.[5][8] | Generally well-tolerated; adverse events similar to placebo in Phase 2b.[6][9][10] | Injection-site reactions, nasopharyngitis.[14][18] | Injection-site reactions, myalgia, neurocognitive events.[18] |
Experimental Protocols
The evaluation of PCSK9 inhibitors follows a standardized drug development pathway, from preclinical assessment to multi-phase clinical trials.
1. Preclinical In Vivo Efficacy Assessment
-
Objective: To determine the efficacy of the compound in a relevant animal model of hypercholesterolemia.
-
Methodology:
-
Model: Golden Syrian hamsters fed a high-fat, high-cholesterol diet are commonly used.[5][8]
-
Dosing: The investigational drug (e.g., this compound) is administered orally once daily for a set period, typically 4 weeks.[5][8]
-
Sample Collection: Blood samples are collected at baseline and at the end of the study. Liver tissue is also harvested.
-
Analysis: Serum is analyzed for LDL-C, total cholesterol, triglycerides, and PCSK9 levels. Liver tissue is analyzed via Western blot to quantify the protein levels of the LDL receptor (LDLR).[5][8] A significant increase in LDLR protein and a decrease in serum LDL-C indicate positive efficacy.
-
2. Phase 1 Clinical Trial Protocol (First-in-Human)
-
Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of the drug in healthy volunteers and/or patients with hypercholesterolemia.
-
Methodology:
-
Design: Typically a randomized, double-blind, placebo-controlled study involving single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[8]
-
Population: Healthy volunteers or subjects with elevated LDL-C.[5][8]
-
Endpoints: The primary endpoints are safety and tolerability, monitored through adverse event reporting, physical exams, and lab tests. Secondary endpoints include PK parameters (e.g., half-life, peak concentration) and pharmacodynamic markers like changes in plasma PCSK9 and LDL-C levels.[5][8] For this compound, a 28-day study in hyperlipidemic subjects was conducted to establish proof of mechanism.[5]
-
3. Phase 2b Clinical Trial Protocol (Dose-Ranging)
-
Objective: To evaluate the efficacy and safety of multiple doses of the investigational drug to select the optimal dose for Phase 3 studies.
-
Methodology:
-
Design: A randomized, double-blind, placebo-controlled, multi-center trial.[10]
-
Population: Patients with hypercholesterolemia, often with a wide range of atherosclerotic cardiovascular disease (ASCVD) risk, and typically on stable statin therapy.[9]
-
Endpoints: The primary efficacy endpoint is the percent change in LDL-C from baseline to a specified time point (e.g., 8 or 12 weeks).[9][10] Safety and tolerability remain key endpoints, monitored over the treatment and follow-up periods.
-
Figure 2. Generalized experimental workflow for oral PCSK9 inhibitor development.
Advantages of an Oral PCSK9 Inhibitor
The primary advantage of an oral agent like this compound is the potential for improved patient access and adherence compared to injectable therapies. Many patients exhibit a preference for oral medications over injections, which can be a barrier for the adoption of current PCSK9 monoclonal antibodies.[21] A daily pill integrates seamlessly into existing treatment regimens for cardiovascular disease, which often include other oral medications like statins and antihypertensives.
However, the clinical utility of an oral inhibitor will ultimately depend on a balance of efficacy, safety, and cost. While this compound's early data shows a favorable safety profile, its LDL-C reduction of ~26% is substantially lower than the ~60% achieved by both injectable antibodies and the oral competitor MK-0616.[5][9][13] This suggests its potential role may be for patients who are statin-intolerant and require modest additional LDL-C lowering, or in combination with other oral lipid-lowering therapies.
References
- 1. nps.org.au [nps.org.au]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 as a Target for Development of a New Generation of Hypolipidemic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. msd.com [msd.com]
- 7. Healthcare Investors | Oral Medications [cvipharma.com]
- 8. 0201.nccdn.net [0201.nccdn.net]
- 9. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 10. Efficacy and safety of the oral PCSK9 inhibitor MK-0616: a phase 2b randomized controlled trial [natap.org]
- 11. Time-averaged low-density lipoprotein cholesterol lowering with evolocumab: Pooled analysis of phase 2 trials [pubmed.ncbi.nlm.nih.gov]
- 12. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amgen.com [amgen.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Alirocumab and Evolocumab on Cardiovascular Mortality and LDL-C: Stratified According to the Baseline LDL-C Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 19. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]
- 20. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 21. firstwordpharma.com [firstwordpharma.com]
Validating CVI-LM001's Lipid-Lowering Mechanism: A Comparative Guide Featuring siRNA Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CVI-LM001, a novel oral small molecule, with other leading lipid-lowering therapies. We delve into its unique mechanism of action and present a framework for its validation using small interfering RNA (siRNA) techniques. Experimental data from preclinical and clinical studies are summarized, offering a comparative analysis of its performance against established alternatives.
This compound: A Dual-Action Oral PCSK9 Modulator
This compound is a first-in-class, orally administered small molecule designed to lower low-density lipoprotein cholesterol (LDL-C). Its mechanism of action is twofold. Firstly, it inhibits the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that targets the LDL receptor (LDLR) for degradation. Secondly, it is proposed to prevent the degradation of LDLR mRNA.[1] This dual action leads to an increased abundance of LDLRs on the surface of hepatocytes, enhancing the clearance of LDL-C from the bloodstream. Additionally, this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which may contribute to its lipid-lowering effects.[1]
Performance Comparison: this compound vs. Alternatives
The following table summarizes the available clinical trial data for this compound and compares it with two leading injectable PCSK9 inhibitors: Inclisiran (an siRNA therapeutic) and Evolocumab (a monoclonal antibody).
| Feature | This compound | Inclisiran | Evolocumab |
| Mechanism of Action | Oral small molecule inhibitor of PCSK9 transcription and LDLR mRNA degradation; AMPK activator.[1] | Subcutaneous small interfering RNA (siRNA) that inhibits PCSK9 synthesis. | Subcutaneous monoclonal antibody that binds to PCSK9 and prevents its interaction with LDLR. |
| Route of Administration | Oral | Subcutaneous | Subcutaneous |
| Dosing Frequency | Once daily | Twice yearly (after initial doses) | Every 2 or 4 weeks |
| LDL-C Reduction (Placebo-Adjusted) | -26.3% (300mg/day, Phase 1b) | Up to 52.6% | Up to 66% |
| Key Clinical Trial(s) | Phase 2 (NCT04438096) - Detailed dose-response data not yet publicly available. | ORION program | FOURIER program |
Note: The LDL-C reduction for this compound is based on Phase 1b data for the 300mg dose.[2][3][4] Results from the Phase 2 trial, which evaluated 100mg, 200mg, and 300mg doses, have been announced as completed but detailed quantitative data for each arm are not yet fully public.[5][6]
Validating this compound's Mechanism with siRNA
To definitively validate the proposed mechanism of this compound, siRNA-mediated gene knockdown can be employed as a powerful research tool. By specifically silencing the expression of key proteins in the targeted pathway, researchers can ascertain the dependency of this compound's effects on these proteins.
Below is a conceptual workflow for validating the on-target effect of this compound using siRNA.
In this experimental design, hepatocytes are transfected with siRNAs targeting either PCSK9 or AMPK, alongside a scrambled siRNA control. Following transfection, the cells are treated with this compound or a vehicle control. The expected outcome is that the effect of this compound on LDLR protein levels would be diminished in cells where PCSK9 or AMPK expression has been knocked down, confirming that this compound acts through these targets.
Signaling Pathway of this compound
The proposed signaling pathway of this compound involves both the PCSK9/LDLR axis and the AMPK pathway.
Experimental Protocols
siRNA Knockdown for Mechanism Validation
This protocol outlines a general procedure for using siRNA to validate the mechanism of action of this compound in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human PCSK9 (validated)
-
siRNA targeting human AMPK (validated)
-
Scrambled negative control siRNA
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Reagents for Western blot and ELISA
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HepG2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA (PCSK9, AMPK, or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Treatment: After the initial incubation, replace the medium with fresh medium containing either this compound at the desired concentration or the vehicle control.
-
Further Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Analysis:
-
Harvest the cells and prepare cell lysates.
-
Analyze LDLR protein levels and AMPK phosphorylation by Western blot.
-
Measure PCSK9 levels in the cell culture supernatant by ELISA.
-
Western Blot for LDLR and Phospho-AMPK
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LDLR, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH or β-actin) diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
ELISA for Serum PCSK9
Procedure:
-
Sample Preparation: Dilute serum samples according to the ELISA kit manufacturer's instructions.
-
Assay:
-
Add standards and diluted samples to the wells of a PCSK9-coated microplate.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-PCSK9 antibody and incubate.
-
Wash the wells and add streptavidin-HRP.
-
Wash the wells and add a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of PCSK9 in the samples by comparing their absorbance to the standard curve.
References
CVI-LM001 vs. Inclisiran: A Mechanistic and Clinical Data Comparison
A guide for researchers and drug development professionals on two novel PCSK9-targeting therapies for hypercholesterolemia.
This guide provides a detailed comparison of CVI-LM001 and Inclisiran, two innovative therapies targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) to lower low-density lipoprotein cholesterol (LDL-C). While both agents effectively reduce PCSK9 levels, they employ distinct molecular mechanisms. Inclisiran is an approved small interfering RNA (siRNA) therapeutic, whereas this compound is an investigational oral small molecule modulator. This document outlines their mechanisms of action, presents available preclinical and clinical data, and provides an overview of the experimental protocols used in their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Inclisiran both ultimately lead to a decrease in circulating LDL-C by increasing the number of LDL receptors (LDLR) on the surface of hepatocytes. However, they achieve this through fundamentally different approaches at the molecular level.
This compound is a first-in-class, orally administered small molecule that modulates PCSK9.[1][2] Its mechanism involves the inhibition of PCSK9 transcription, thereby reducing the synthesis of PCSK9 messenger RNA (mRNA).[2][3] Additionally, it is suggested to prevent the degradation of LDLR mRNA.[2][4] this compound has also been shown to activate hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which may contribute to its lipid-lowering effects and potential benefits in nonalcoholic fatty liver disease (NAFLD).[2]
Inclisiran , on the other hand, is a synthetic small interfering RNA (siRNA) administered via subcutaneous injection.[5] It leverages the natural cellular process of RNA interference (RNAi).[6][7] Inclisiran is conjugated to triantennary N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes by binding to asialoglycoprotein receptors (ASGPR) on the liver cell surface.[5][8] Once inside the cell, the antisense strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).[6][9] This complex then seeks out and cleaves the mRNA encoding for PCSK9, preventing its translation into the PCSK9 protein.[6][10]
Caption: Mechanisms of Action of this compound and Inclisiran.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Inclisiran have not been conducted. The following tables summarize the available data from their respective preclinical and clinical studies.
Table 1: Preclinical Data Summary
| Parameter | This compound (in hyperlipidemic hamsters) |
| Dose and Duration | 40, 80, 160 mg/kg once daily for 4 weeks |
| Effect on Liver LDLR | Up to 3.5-fold increase[1][11] |
| Effect on Circulating PCSK9 | Decreased to 10% of control at the highest dose[1][11] |
| Effect on Serum LDL-C | Significant reduction[11] |
| Effect on Serum Triglycerides (TG) | 40% reduction (at 20 mg/kg)[11] |
| Effect on Total Cholesterol (TC) | 39% reduction (at 20 mg/kg)[11] |
Note: Preclinical data for Inclisiran is extensive and has been foundational to its clinical development, demonstrating robust and durable reductions in PCSK9 and LDL-C in various animal models.
Table 2: Clinical Data Summary
| Parameter | This compound | Inclisiran |
| Drug Class | Oral small molecule PCSK9 modulator[1][11] | Subcutaneous small interfering RNA (siRNA)[5][10] |
| Administration | Oral, once daily[11] | Subcutaneous injection, twice yearly (after initial doses)[12] |
| Phase of Development | Phase II completed[2][13] | Approved for clinical use[10] |
| LDL-C Reduction | -26.3% vs. placebo (Phase Ib, 300 mg/day for 28 days)[1][11] | ~50% vs. placebo (Phase III, ORION trials)[12][14][15][16] |
| PCSK9 Reduction | -39.2% vs. placebo (Phase Ib, 300 mg/day for 28 days)[1][11] | Up to ~80%[12] |
| Apolipoprotein B (ApoB) Reduction | -17.4% vs. placebo (Phase Ib, 300 mg/day for 28 days)[1] | Significant reductions observed[17] |
| Total Cholesterol (TC) Reduction | -20.1% vs. placebo (Phase Ib, 300 mg/day for 28 days)[1][11] | Significant reductions observed |
| Key Clinical Trials | Phase I/Ib and Phase II (NCT04438096)[13][18][19] | ORION program (ORION-9, -10, -11, etc.)[12][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols employed in the clinical evaluation of this compound and Inclisiran.
This compound Phase Ib Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled proof-of-mechanism study.[11][20]
-
Participants: Subjects with elevated LDL-C (≥ 3.2 mmol/L and ≤ 4.88 mmol/L).[20]
-
Treatment Arms:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Percentage change in serum PCSK9, Total Cholesterol, and ApoB from baseline.[1]
-
-
Pharmacokinetics: Blood samples were collected to determine peak concentrations and half-life.[1][11]
Inclisiran (ORION-9) Phase III Study Protocol
-
Study Design: A placebo-controlled, double-blind, randomized trial.[17][21]
-
Participants: Patients with heterozygous familial hypercholesterolemia (HeFH) and elevated LDL-C despite maximally tolerated statin therapy.[12][17]
-
Treatment Arms:
-
Primary Endpoint: Percentage change in LDL-C from baseline to Day 510.[21]
-
Secondary Endpoints:
-
Safety Assessment: Monitoring of adverse events, including injection site reactions.[12]
Caption: Generalized Clinical Trial Workflow.
Summary and Future Directions
This compound and Inclisiran represent two distinct and promising strategies for targeting PCSK9 to manage hypercholesterolemia.
-
This compound offers the convenience of an oral, once-daily administration, which may improve patient adherence.[1][11] Its dual mechanism of inhibiting PCSK9 transcription and potentially preserving LDLR mRNA, along with its effects on AMPK, suggests a broad metabolic profile that warrants further investigation, particularly in patients with NAFLD/NASH.[2][4]
-
Inclisiran has demonstrated robust and sustained LDL-C lowering with a convenient twice-yearly dosing schedule, a significant advantage for long-term management.[12] Its targeted delivery to the liver and well-characterized RNAi mechanism provide a high degree of specificity.[5][8]
The choice between these therapies, should this compound gain approval, may depend on patient preference (oral vs. injection), dosing frequency, and the specific clinical profile, including the presence of comorbidities like NAFLD. Further long-term cardiovascular outcome trials for both agents will be crucial in defining their ultimate roles in the landscape of lipid-lowering therapies.
References
- 1. 0201.nccdn.net [0201.nccdn.net]
- 2. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 3. emjreviews.com [emjreviews.com]
- 4. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. How RNAi Works | Alnylam® Pharmaceuticals [alnylam.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. leqviohcp.com [leqviohcp.com]
- 10. Inclisiran - Wikipedia [en.wikipedia.org]
- 11. | BioWorld [bioworld.com]
- 12. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 13. Healthcare Investors | Oral Medications [cvipharma.com]
- 14. mdnewsline.com [mdnewsline.com]
- 15. Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 17. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. physiogenex.com [physiogenex.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. ahajournals.org [ahajournals.org]
A Comparative Analysis of CVI-LM001 for Hypercholesterolemia: A Cost-Effectiveness Perspective
An in-depth look at the emerging oral PCSK9 inhibitor, CVI-LM001, and its potential positioning against established therapies for hypercholesterolemia. This guide offers a comparative analysis of its mechanism, efficacy, and a forward-looking perspective on its potential cost-effectiveness for researchers, scientists, and drug development professionals.
Introduction
Hypercholesterolemia remains a cornerstone in the primary and secondary prevention of atherosclerotic cardiovascular disease (ASCVD). While statins are the bedrock of therapy, a significant portion of patients fail to reach their low-density lipoprotein cholesterol (LDL-C) goals due to intolerance or insufficient response. The advent of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors marked a significant leap forward, offering profound LDL-C reduction. However, the high cost and injectable administration of monoclonal antibody-based PCSK9 inhibitors have limited their widespread use. This compound, a novel, oral, small-molecule PCSK9 modulator, is currently in clinical development and presents a potentially more accessible and convenient treatment paradigm. This guide provides a comparative analysis of this compound against standard-of-care treatments for hypercholesterolemia, with a focus on available efficacy data and a prospective view on cost-effectiveness.
Mechanism of Action: A Dual Approach to LDL-C Reduction
This compound distinguishes itself through a unique dual mechanism of action that targets the PCSK9 pathway both directly and indirectly. It inhibits the transcription of the PCSK9 gene and prevents the degradation of LDL receptor (LDLR) mRNA.[1] This leads to an increased number of LDL receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the bloodstream. Additionally, this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1]
This contrasts with other major classes of lipid-lowering therapies:
-
Statins: Inhibit HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.
-
Ezetimibe: Inhibits the absorption of cholesterol from the small intestine.
-
PCSK9 Inhibitors (Monoclonal Antibodies): Bind to circulating PCSK9, preventing it from binding to and degrading LDL receptors.
Comparative Efficacy: A Look at the Clinical Data
A direct comparison of the efficacy of this compound with established therapies is challenging, as this compound is still in the clinical trial phase, and only limited data is publicly available. The most recent publicly available data for this compound is from its Phase 1b clinical trial. A Phase 2 proof-of-concept trial in China has been completed, but detailed results have not yet been fully published.[1][2]
| Treatment Class | Drug Name(s) | LDL-C Reduction (as monotherapy or add-on to statin) | Clinical Trial Phase (for this compound) |
| Oral PCSK9 Modulator | This compound | 26.3% (at 300mg/day)[3] | Phase 1b |
| Statins | Atorvastatin, Rosuvastatin | 30% - 60% (depending on dose) | Marketed |
| Cholesterol Absorption Inhibitor | Ezetimibe | 15% - 20% (monotherapy), additional 20-25% with statin | Marketed |
| Injectable PCSK9 Inhibitors | Evolocumab, Alirocumab | 50% - 70% (on top of statin therapy) | Marketed |
| Oral PCSK9 Inhibitor (in development) | Enlicitide | ~58% | Phase 3 |
Note: The efficacy of this compound is based on early-phase clinical data and may not be directly comparable to the results from large-scale Phase 3 trials of marketed drugs.
A Forward Look: The Potential for Cost-Effectiveness
A formal cost-effectiveness analysis of this compound cannot be conducted until its price is determined upon potential market approval. However, several factors suggest a potentially favorable cost-effectiveness profile compared to injectable PCSK9 inhibitors.
The high cost of monoclonal antibody PCSK9 inhibitors has been a significant barrier to their uptake. Being a small molecule, the manufacturing costs of this compound are anticipated to be substantially lower. Furthermore, its oral administration offers a significant convenience advantage over injections, which could lead to better patient adherence and long-term effectiveness.
The cost-effectiveness of established therapies varies:
-
Statins: Widely available as generics, they are considered highly cost-effective.
-
Ezetimibe: Also available as a generic, it is generally considered cost-effective, particularly when added to a statin.
-
Injectable PCSK9 Inhibitors: Initial high prices led to unfavorable cost-effectiveness ratios. While prices have decreased, they remain significantly more expensive than oral therapies.
Experimental Protocols
Measurement of LDL-C
The primary efficacy endpoint in most hypercholesterolemia clinical trials is the percentage change in LDL-C from baseline. The standard method for LDL-C measurement is the Friedewald equation:
LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)
This calculation is valid for triglyceride levels up to 400 mg/dL. In clinical trials, blood samples are typically collected at baseline and at specified intervals throughout the study period after a fasting period of at least 12 hours.
Assessment of Cardiovascular Outcomes
While LDL-C reduction is a key surrogate endpoint, definitive evidence of a drug's benefit comes from cardiovascular outcomes trials (CVOTs). These large-scale, long-term studies assess the incidence of major adverse cardiovascular events (MACE), which typically include:
-
Cardiovascular death
-
Myocardial infarction (heart attack)
-
Stroke
-
Coronary revascularization procedures
Visualizing the Pathways and Processes
Signaling Pathway of this compound
References
Benchmarking CVI-LM001's Effect on Apolipoprotein B Levels: A Comparative Guide
This guide provides a detailed comparison of CVI-LM001, a novel oral PCSK9 modulator, with other prominent Apolipoprotein B (ApoB) lowering therapies. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to support further research and development.
Introduction to this compound
This compound is a first-in-class, orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] Its mechanism of action involves reducing PCSK9 gene expression, which in turn increases the abundance of low-density lipoprotein receptors (LDLR) on hepatocytes.[2][3] This enhancement of LDLR leads to accelerated clearance of atherogenic lipoproteins from the bloodstream, including those containing ApoB.[3] this compound is under development for the treatment of hypercholesterolemia and has shown potential in addressing nonalcoholic fatty liver disease (NAFLD).[1][3]
Comparative Efficacy in ApoB Reduction
The following table summarizes the quantitative effects of this compound and selected alternative therapies on ApoB levels as reported in clinical studies.
| Drug | Mechanism of Action | ApoB Reduction (%) | Dosage and Study Population |
| This compound | Oral PCSK9 Modulator | -17.4% | 300 mg once daily for 28 days in subjects with elevated LDL-C.[1][2][4] |
| Inclisiran | Small interfering RNA (siRNA) targeting PCSK9 | -38.9% to -47.1% | 300 mg single dose in healthy volunteers; two-dose regimen in the ORION-1 trial.[5] |
| Mipomersen | Antisense Oligonucleotide (inhibits ApoB synthesis) | -26.3% to -46% | 200 mg/week in statin-intolerant patients and patients with heterozygous familial hypercholesterolemia.[6][7] |
| Evinacumab | Monoclonal Antibody (ANGPTL3 inhibitor) | -41.4% to -46% | 15 mg/kg every 4 weeks in patients with homozygous familial hypercholesterolemia (HoFH).[8][9] |
| Lomitapide | Microsomal Triglyceride Transfer Protein (MTP) inhibitor | ~70% reduction in ApoB production rate | Doses up to 1 mg/kg/day in patients with HoFH.[10][11] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited for this compound are provided below.
This compound: Proof-of-Mechanism Phase 1b Study [2][4][12]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Subjects with elevated LDL-C levels (hypercholesterolemia), aged 18-65 years.[12]
-
Treatment Protocol:
-
Endpoints and Measurements:
-
Primary Efficacy Endpoints: The primary outcomes measured were the percentage change from baseline in serum levels of LDL-C, Total Cholesterol (TC), and ApoB.[4]
-
Pharmacodynamic Endpoint: Serum PCSK9 levels were measured to confirm target engagement.[4]
-
Safety and Tolerability: Assessed through monitoring of adverse events (AEs) and serious adverse events (SAEs).[1][2]
-
-
Blood Sampling: Blood samples for pharmacokinetic and pharmacodynamic analysis were collected at specified intervals throughout the study.[12]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action for this compound in reducing ApoB-containing lipoproteins.
Caption: Mechanism of this compound action in hepatocytes.
Experimental Workflow for this compound Phase 1b Trial
This diagram outlines the logical flow of the proof-of-mechanism study for this compound.
Caption: Workflow of the this compound Phase 1b clinical trial.
References
- 1. | BioWorld [bioworld.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 4. 0201.nccdn.net [0201.nccdn.net]
- 5. Inclisiran, Low-Density Lipoprotein Cholesterol and Lipoprotein (a) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 8. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia | MDPI [mdpi.com]
- 9. Evinacumab Therapy for Homozygous Familial Hypercholesterolemia: Driving Lipoprotein Clearance Via the Road Less Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colesterolfamiliar.org [colesterolfamiliar.org]
- 11. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiogenex.com [physiogenex.com]
Safety Operating Guide
Proper Disposal of CVI-LM001: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of CVI-LM001, a novel, orally administered small molecule PCSK9 modulator. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: The following procedures are based on general best practices for the disposal of investigational chemical compounds in a laboratory setting. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling or disposal. The SDS will contain specific hazard information and detailed disposal instructions that supersede the general guidance provided here.
Immediate Safety and Handling Precautions
Prior to disposal, ensure all personnel handling this compound are familiar with the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established spill cleanup procedures for chemical agents.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not generate dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of investigational drugs like this compound must be conducted in accordance with local, state, and federal regulations, as well as institutional guidelines.[1][2][3]
-
Obtain the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide comprehensive information on the chemical's hazards, handling, and specific disposal requirements.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.[2][4]
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., PI name, lab location, accumulation start date).[2][4]
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposal:
Summary of Preclinical and Clinical Data
The following table summarizes key quantitative findings from studies on this compound.
| Study Type | Subject | Dosage | Duration | Key Findings |
| Preclinical | Hyperlipidemic Hamsters | 40, 80, 160 mg/kg/day | 4 weeks | Dose-dependent increase in liver LDLR protein levels (up to 3.5-fold) and decrease in circulating PCSK9 levels (to 10% of control at the highest dose).[6] |
| Phase 1a Clinical Trial | Healthy Volunteers | 300 mg/day | 10 days | 36.4% reduction in serum PCSK9 levels compared to baseline.[6] |
| Phase 1b Clinical Trial | Subjects with Elevated LDL-C | 300 mg/day | 28 days | Significant reductions in serum LDL-C (-26.3%), Total Cholesterol (-20.1%), ApoB (-17.4%), and PCSK9 (-39.2%) compared to placebo.[6] |
Mechanism of Action: Signaling Pathways
This compound exhibits a dual mechanism of action to lower LDL-cholesterol and reduce liver fat.[7] It inhibits the transcription of PCSK9 and prevents the degradation of LDL receptor (LDLR) mRNA. Additionally, it activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[7]
Caption: Dual mechanism of this compound action.
Experimental Workflow for Waste Disposal
The logical flow for ensuring the safe and compliant disposal of this compound is outlined below.
Caption: this compound laboratory waste disposal workflow.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. | BioWorld [bioworld.com]
- 7. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
Personal protective equipment for handling CVI-LM001
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for CVI-LM001 is not publicly available. The following guidance is based on established best practices for handling novel, potent small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) guidelines and adhere to all applicable regulations. Upon receipt of this compound, the manufacturer-provided SDS, if available, will supersede this general guidance.
The handling of any new chemical entity, such as the PCSK9 inhibitor this compound, requires a proactive and cautious approach to safety. Since detailed toxicological data may not be widely available for novel compounds, treating them as potentially hazardous is a prudent and necessary measure to ensure the safety of all laboratory personnel.[1][2][3] Adherence to rigorous safety protocols minimizes the risk of exposure and ensures a safe research environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final line of defense against chemical exposure in the laboratory, following engineering and administrative controls.[4] For a novel small molecule inhibitor like this compound, a comprehensive PPE strategy is crucial. The minimum required PPE includes a lab coat, safety glasses with side shields, and chemically resistant gloves.[5][6] For procedures with a higher risk of exposure, such as handling powders or creating concentrated solutions, more stringent PPE is recommended.
A summary of recommended PPE for handling this compound is provided in the table below.
| Protection Type | Standard Procedures | High-Risk Procedures (e.g., handling powder, preparing stock solutions) |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[5] | Chemical splash goggles and a face shield.[5][6] |
| Hand | Disposable nitrile gloves (double gloving recommended).[5] | Chemically resistant gloves (e.g., thicker nitrile or neoprene), with consideration for the solvent being used. Consult glove manufacturer's compatibility charts.[4] |
| Body | Laboratory coat.[6][7] | Flame-resistant laboratory coat over personal clothing.[7] Consider a disposable gown or apron for added protection. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and work cannot be conducted in a fume hood. A risk assessment should be performed. |
| Footwear | Closed-toe shoes that cover the top of the foot.[7] | Closed-toe shoes that cover the top of the foot.[7] |
Operational and Disposal Plans
A clear and well-defined operational and disposal plan is essential for the safe management of this compound in the laboratory.
Engineering Controls:
-
Primary Containment: All work with this compound, especially when in powdered form or during the preparation of stock solutions, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]
-
Secondary Containment: Use secondary containers when transporting stock solutions or working with larger volumes to contain potential spills.
Experimental Protocols:
-
Preparation of Stock Solutions:
-
Before handling the powdered form of this compound, ensure all necessary PPE is donned.
-
Weigh the required amount of this compound in a ventilated balance enclosure or chemical fume hood.
-
In the chemical fume hood, carefully add the desired solvent to the vial containing the compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended by the supplier, often at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[8]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution.
-
In a chemical fume hood or biological safety cabinet (if working with cell cultures), dilute the stock solution to the final working concentration in the appropriate buffer or medium.
-
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, gloves, and unused solutions, should be disposed of in a designated hazardous chemical waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.[9]
-
Waste Container: Use a leak-proof and chemically compatible container for liquid waste.[2] Solid waste should be collected in a separate, clearly labeled hazardous waste container.[8]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[8][9]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9] Never dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
